5-isopropoxy-2-methyl-1H-indole
Description
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Properties
IUPAC Name |
2-methyl-5-propan-2-yloxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFFWFMKZGCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 5-Isopropoxy-2-Methyl-1H-Indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-isopropoxy-2-methyl-1H-indole. This document details a proposed synthetic pathway, predicted analytical data, and standardized experimental protocols relevant to its preparation and identification. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science.
Introduction
Indole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds. The unique electronic properties and structural features of the indole nucleus allow for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an isopropoxy group at the 5-position and a methyl group at the 2-position of the indole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and receptor-binding interactions, making this compound a compound of significant interest for further investigation.
Proposed Synthesis: Fischer Indole Synthesis
A plausible and widely utilized method for the synthesis of 2,5-disubstituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the proposed precursors are (4-isopropoxyphenyl)hydrazine and acetone.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Proposed Fischer indole synthesis pathway for this compound.
Experimental Protocols
The following are detailed, exemplary protocols for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
(4-isopropoxyphenyl)hydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add acetone (1.2 eq). The mixture is stirred at room temperature for 1-2 hours until the formation of the hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The reaction mixture containing the hydrazone is cooled in an ice bath. Concentrated sulfuric acid (or polyphosphoric acid, PPA) is added dropwise as the catalyst. The reaction is then heated to reflux (typically 80-100 °C) for 2-4 hours. The progress of the cyclization is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water. The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization Workflow
The following diagram outlines the standard workflow for the characterization of the synthesized compound.
Caption: Standard workflow for the characterization of this compound.
Predicted Characterization Data
The following tables summarize the predicted analytical data for this compound based on the analysis of structurally related compounds and spectroscopic principles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 85 - 95 °C (Estimated) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM |
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | br s | 1H | N-H (indole) |
| ~7.15 | d | 1H | H-7 |
| ~7.05 | d | 1H | H-4 |
| ~6.75 | dd | 1H | H-6 |
| ~6.10 | s | 1H | H-3 |
| ~4.50 | sept | 1H | -OCH(CH₃)₂ |
| ~2.40 | s | 3H | 2-CH₃ |
| ~1.35 | d | 6H | -OCH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-5 |
| ~136.0 | C-2 |
| ~131.0 | C-7a |
| ~129.0 | C-3a |
| ~111.0 | C-7 |
| ~110.0 | C-4 |
| ~102.0 | C-6 |
| ~100.0 | C-3 |
| ~70.0 | -OCH(CH₃)₂ |
| ~22.0 | -OCH(CH₃)₂ |
| ~14.0 | 2-CH₃ |
Table 4: Predicted FTIR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| FTIR (cm⁻¹) | ~3400 (N-H stretch), ~2970 (C-H stretch, sp³), ~1620, 1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether) |
| Mass Spec (m/z) | 189 [M]⁺ (Molecular Ion), 174 [M-CH₃]⁺, 130 [M-C₃H₇O]⁺ |
Potential Biological Significance
While the specific biological activities of this compound have not been extensively reported, the indole scaffold is a cornerstone of many biologically active molecules. The introduction of alkoxy groups at the 5-position of the indole ring has been shown to be a viable strategy for the development of compounds with a range of therapeutic applications. For instance, some 5-alkoxyindole derivatives have been investigated for their potential as antihistaminic agents. Furthermore, the modulation of lipophilicity by the isopropoxy group may enhance the compound's ability to cross cellular membranes, potentially improving its bioavailability and efficacy in various biological systems. Further screening of this compound against a panel of biological targets is warranted to fully elucidate its pharmacological profile.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Fischer indole synthesis offers a reliable and scalable route to this novel compound. The predicted analytical data serves as a benchmark for its structural confirmation. Given the prevalence of the indole nucleus in medicinal chemistry, this compound represents a promising candidate for further investigation in drug discovery and development programs.
Spectroscopic Data of 5-Isopropoxy-2-methyl-1H-indole: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropoxy-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in a vast array of biologically active compounds and pharmaceuticals. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous confirmation of a molecule's identity and purity. This document outlines the expected spectroscopic profile of this compound and provides detailed, generalized experimental protocols for acquiring the necessary data.
Predicted Spectroscopic Data of this compound
While specific data is unavailable, predictions for the key spectroscopic signatures can be made based on the structure:
-
¹H NMR: Expect signals corresponding to the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), a singlet for the 2-methyl group, aromatic protons on the indole ring, and a broad singlet for the N-H proton. The aromatic protons' splitting pattern will be indicative of the 5-substitution.
-
¹³C NMR: Signals for the isopropoxy carbons, the 2-methyl carbon, and the eight carbons of the indole core are expected. The carbon bearing the isopropoxy group will be significantly shifted downfield.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic region, and C-O stretching from the isopropoxy group.
-
Mass Spectrometry: The molecular ion peak (M⁺) for C₁₂H₁₅NO is expected at m/z = 189.26. Fragmentation patterns would likely involve the loss of the isopropoxy group or parts thereof.
Spectroscopic Data of Analog Compounds
To provide a tangible reference, the following tables summarize the spectroscopic data for 2-methyl-1H-indole and 5-methoxy-2-methyl-1H-indole.
2-Methyl-1H-indole
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
Table 1: ¹H NMR Data of 2-Methyl-1H-indole (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 7.73 | br s | N-H | [2] |
| 7.51 | d | H-7 | [2] |
| 7.24 | d | H-4 | [2] |
| 7.10 | t | H-6 | [2] |
| 7.06 | t | H-5 | [2] |
| 6.20 | s | H-3 | [2] |
| 2.40 | s | 2-CH₃ | [2] |
Table 2: ¹³C NMR Data of 2-Methyl-1H-indole (in Dioxane)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 135.5 | C-7a | Spectrabase |
| 135.2 | C-2 | Spectrabase |
| 128.5 | C-3a | Spectrabase |
| 120.7 | C-5 | Spectrabase |
| 119.8 | C-6 | Spectrabase |
| 119.5 | C-4 | Spectrabase |
| 110.1 | C-7 | Spectrabase |
| 99.9 | C-3 | [3] |
| 13.5 | 2-CH₃ | Spectrabase |
Table 3: IR and MS Data of 2-Methyl-1H-indole
| Technique | Key Peaks/Values | Reference |
| IR (KBr pellet, cm⁻¹) | 3425 (N-H), 3050, 2900, 1600, 1450, 740 | [3] |
| MS (EI, m/z) | 131 (M⁺), 130, 103, 77 | [4] |
5-Methoxy-2-methyl-1H-indole
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | [5] |
| Molecular Weight | 161.20 g/mol | [5] |
Table 4: ¹H NMR Data of 5-Methoxy-2-methyl-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| ~7.8 (broad) | br s | N-H | [6] |
| 7.15 | d | H-7 | [6] |
| 6.95 | d | H-4 | [6] |
| 6.75 | dd | H-6 | [6] |
| 6.10 | s | H-3 | [6] |
| 3.80 | s | 5-OCH₃ | [6] |
| 2.35 | s | 2-CH₃ | [6] |
Table 5: ¹³C NMR Data of 5-Methoxy-2-methyl-1H-indole
| Chemical Shift (δ) ppm | Assignment | Reference |
| 153.8 | C-5 | [7] |
| 136.2 | C-2 | [7] |
| 131.5 | C-7a | [7] |
| 129.2 | C-3a | [7] |
| 111.5 | C-6 | [7] |
| 110.5 | C-7 | [7] |
| 101.8 | C-4 | [7] |
| 99.8 | C-3 | [7] |
| 55.9 | 5-OCH₃ | [7] |
| 13.6 | 2-CH₃ | [7] |
Table 6: IR and MS Data of 5-Methoxy-2-methyl-1H-indole
| Technique | Key Peaks/Values | Reference |
| IR (cm⁻¹) | Data not readily available in searches | |
| MS (m/z) | Data not readily available in searches |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
4.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.[8]
-
-
Data Processing:
-
Process the data similarly to ¹H NMR.
-
Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe with electron ionization (EI) is a common method.[10]
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.[10]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel indole derivative like this compound.
Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization and data analysis for a target molecule.
References
- 1. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 2. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 5. 5-Methoxy-2-methylindole | C10H11NO | CID 70642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
An In-depth Technical Guide to 5-Isopropoxy-2-methyl-1H-indole (CAS 1134334-84-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropoxy-2-methyl-1H-indole, identified by CAS number 1134334-84-1, is a substituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, making its derivatives, such as this one, of significant interest in the fields of medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the available information on the properties of this compound and outlines general experimental approaches relevant to its class of compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1134334-84-1 | [4] |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₁₂H₁₅NO | [4] |
| Molecular Weight | 189.26 g/mol | [4] |
| Canonical SMILES | CC1=CC2=C(NC1)C=C(C=C2)OC(C)C | N/A |
| Physical Description | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes. It is often categorized under "Bioactive Small Molecules."[4]
| Supplier | Product Name | Notes |
| CP Lab Safety | This compound | For professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use. |
| Santa Cruz Biotechnology | This compound | For proteomics research. |
Experimental Protocols
Specific experimental protocols involving this compound have not been published in peer-reviewed literature. However, based on the general applications of indole derivatives in drug discovery, the following experimental workflows are relevant.[1][2]
General Workflow for Biological Screening
The potential biological activity of a novel indole derivative like this compound is typically assessed through a tiered screening process.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
5-Isopropoxy-2-methyl-1H-indole: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Among the vast array of functionalized indoles, 5-isopropoxy-2-methyl-1H-indole stands out as a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its unique substitution pattern, featuring an isopropoxy group at the 5-position and a methyl group at the 2-position, offers strategic advantages in modulating physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and application of this compound in organic synthesis.
Synthesis of this compound
The most practical and scalable approach to this compound involves a two-step sequence commencing with the well-established Nenitzescu indole synthesis to construct the core 5-hydroxy-2-methyl-1H-indole intermediate, followed by a Williamson ether synthesis to introduce the isopropoxy group.
Step 1: Synthesis of 5-Hydroxy-2-methyl-1H-indole
The Nenitzescu indole synthesis provides an efficient route to 5-hydroxyindoles from benzoquinone and a β-enamino ester. Large-scale manufacturing processes for 5-hydroxy-2-methyl-1H-indole have been developed, ensuring its availability as a starting material.[1]
Step 2: O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group of 5-hydroxy-2-methyl-1H-indole can be readily alkylated using an isopropyl halide, such as 2-bromopropane, under basic conditions. The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[2]
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 5-Hydroxy-2-methyl-1H-indole (Hypothetical Lab-Scale Adaptation)
Procedure:
-
To a stirred solution of 1,4-benzoquinone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 3-aminocrotonate (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting crude product is then subjected to hydrolysis and decarboxylation, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), to yield 5-hydroxy-2-methyl-1H-indole.
-
The crude product is purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 1,4-Benzoquinone | 1.0 | 108.09 |
| Ethyl 3-aminocrotonate | 1.1 | 129.16 |
Note: This is a generalized procedure based on the Nenitzescu indole synthesis. For detailed manufacturing scale conditions, refer to specialized literature.[1]
Synthesis of this compound
Procedure:
-
To a solution of 5-hydroxy-2-methyl-1H-indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding alkoxide.
-
2-Bromopropane (1.5 eq) is then added dropwise to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 5-Hydroxy-2-methyl-1H-indole | 1.0 | 147.17 |
| Potassium Carbonate | 2.0 | 138.21 |
| 2-Bromopropane | 1.5 | 122.99 |
Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known data for 5-methoxy-3-methyl-1H-indole and standard NMR prediction software.[3]
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| 1 (NH) | - | ~8.0 | br s | 1H |
| 2 | ~135 | - | - | - |
| 2-CH₃ | ~13 | ~2.4 | s | 3H |
| 3 | ~100 | ~6.2 | s | 1H |
| 3a | ~129 | - | - | - |
| 4 | ~111 | ~7.1 | d | 1H |
| 5 | ~153 | - | - | - |
| 6 | ~112 | ~6.7 | dd | 1H |
| 7 | ~103 | ~6.9 | d | 1H |
| 7a | ~131 | - | - | - |
| O-CH | ~70 | ~4.5 | sept | 1H |
| O-CH(CH₃)₂ | ~22 | ~1.3 | d | 6H |
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would likely involve the loss of a propyl group (M-43) and subsequent fragmentation of the indole core.
Application in Organic Synthesis: A Building Block for Triptan Analogs
The 5-alkoxyindole moiety is a key feature in several triptan-class drugs used for the treatment of migraine headaches. This compound can serve as a crucial intermediate in the synthesis of novel triptan analogs. A representative synthetic application is the synthesis of a key intermediate for a potential triptan derivative.
Hypothetical Synthesis of a Triptan Intermediate
The following workflow illustrates the potential use of this compound in the synthesis of a triptan-like structure. The Vilsmeier-Haack formylation of the indole at the 3-position provides a key aldehyde intermediate, which can be further elaborated.
References
A Comprehensive Technical Guide to the Synthetic Routes for 5-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs. The specific substitution at the 5-position of the indole ring plays a pivotal role in modulating the pharmacological activity of these molecules. Consequently, the development of efficient and versatile synthetic strategies to access 5-substituted indoles is of paramount importance to the scientific community. This technical guide provides an in-depth review of the most significant synthetic routes, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in navigating this critical area of organic synthesis.
Classical Approaches to 5-Substituted Indole Synthesis
For decades, classical name reactions have been the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain relevant for their reliability and scalability in accessing a variety of 5-substituted indole derivatives.
The Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1][2] The reaction involves the acid-catalyzed cyclization of a (4-substituted)-phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[2] The choice of acid catalyst can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[1][1]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[1]
Experimental Protocol: Synthesis of 5-Methoxyindole
A representative procedure for the Fischer indole synthesis of a 5-substituted indole is as follows:
-
Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and the desired ketone or aldehyde (e.g., pyruvic acid, 1.0 eq). Stir the mixture at room temperature for 1-2 hours.
-
Cyclization: Add a solution of concentrated sulfuric acid in ethanol to the reaction mixture. Heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| 5-Substituent | Aldehyde/Ketone | Catalyst | Yield (%) |
| -OCH3 | Pyruvic acid | H2SO4/EtOH | 75-85 |
| -Cl | Acetone | ZnCl2 | 60-70 |
| -NO2 | Levulinic acid | Polyphosphoric acid | 50-60 |
Table 1: Representative Yields for Fischer Indole Synthesis of 5-Substituted Indoles.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-arylindoles by reacting an α-bromoacetophenone with an excess of a primary or secondary arylamine.[3] While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility.[3]
Mechanism of the Bischler-Möhlau Indole Synthesis
The reaction initiates with the formation of an α-arylaminoketone intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by aromatization to yield the indole core.[3]
Experimental Protocol: Synthesis of 5-Chloro-2-phenylindole
-
Intermediate Formation: A mixture of 2-bromo-1-phenylethanone (1.0 eq) and 4-chloroaniline (3.0 eq) is heated at 150-180 °C for 2-4 hours.
-
Cyclization and Work-up: The reaction mixture is cooled and then treated with a solution of hydrochloric acid. The resulting precipitate is filtered, washed with water, and then recrystallized from ethanol to afford the desired 5-chloro-2-phenylindole.
| 5-Substituent | α-Bromoacetophenone | Aniline | Yield (%) |
| -Cl | 2-Bromo-1-phenylethanone | 4-Chloroaniline | 40-50 |
| -CH3 | 2-Bromo-1-phenylethanone | p-Toluidine | 45-55 |
Table 2: Representative Yields for Bischler-Möhlau Synthesis.
The Reissert Indole Synthesis
The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.[4][5] The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized to afford an indole-2-carboxylic acid, which can be subsequently decarboxylated.[4][5]
Mechanism of the Reissert Indole Synthesis
The initial Claisen condensation is followed by a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.
Experimental Protocol: Synthesis of 5-Nitroindole
-
Condensation: To a solution of sodium ethoxide in ethanol, add 2,4-dinitrotoluene (1.0 eq) followed by diethyl oxalate (1.1 eq) at 0 °C. Stir the mixture at room temperature for 12 hours.
-
Reductive Cyclization: The resulting pyruvate intermediate is isolated and then reduced with a reducing agent such as iron in acetic acid or catalytic hydrogenation (H2, Pd/C).
-
Decarboxylation and Work-up: The resulting indole-2-carboxylic acid is heated to its melting point to effect decarboxylation. The crude product is then purified by chromatography.
| 5-Substituent | o-Nitrotoluene Derivative | Yield (%) |
| -NO2 | 2,4-Dinitrotoluene | 60-70 |
| -Cl | 4-Chloro-2-nitrotoluene | 65-75 |
Table 3: Representative Yields for Reissert Indole Synthesis.
The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a powerful method for the preparation of 5-hydroxyindoles, which are important precursors for many biologically active molecules.[6][7] The reaction involves the condensation of a benzoquinone with a β-enamino ester.[6]
Mechanism of the Nenitzescu Indole Synthesis
The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by an intramolecular cyclization and subsequent aromatization to give the 5-hydroxyindole.[7]
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
-
Reaction Setup: To a solution of 1,4-benzoquinone (1.0 eq) in a suitable solvent such as acetone or dichloromethane, add ethyl 3-aminocrotonate (1.0-1.2 eq).[6][8]
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 24-48 hours. The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
| Benzoquinone | Enamino Ester | Yield (%) |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | 50-60 |
| Toluquinone | Ethyl 3-aminocrotonate | 45-55 |
Table 4: Representative Yields for Nenitzescu Indole Synthesis.
Modern Palladium-Catalyzed Syntheses
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of a 2-haloaniline with an internal alkyne to produce 2,3-disubstituted indoles.[9] By choosing an appropriately substituted 4-halo-2-iodoaniline, this method can be effectively used to synthesize 5-substituted indoles.
Mechanism of the Larock Indole Synthesis
The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by alkyne insertion, intramolecular aminopalladation, and reductive elimination to regenerate the catalyst and form the indole product.[9]
Experimental Protocol: Synthesis of a 5-Substituted 2,3-Dialkylindole
-
Reaction Setup: In a sealed tube, combine 4-substituted-2-iodoaniline (1.0 eq), the desired internal alkyne (1.2 eq), a palladium catalyst such as Pd(OAc)2 (5 mol%), a ligand like PPh3 (10 mol%), and a base such as K2CO3 (2.0 eq) in a solvent like DMF.
-
Reaction and Work-up: Heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| 5-Substituent | Alkyne | Yield (%) |
| -CH3 | 4-Octyne | 70-80 |
| -F | Diphenylacetylene | 65-75 |
Table 5: Representative Yields for Larock Indole Synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 5-substituted indoles, a 5-bromo- or 5-iodoindole is typically coupled with a boronic acid or ester.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the indole halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
References
- 1. byjus.com [byjus.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
In Silico Prediction of 5-isopropoxy-2-methyl-1H-indole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a specific derivative, 5-isopropoxy-2-methyl-1H-indole. Due to a lack of extensive experimental data for this particular compound, this document serves as a methodological framework for its computational evaluation. The guide details protocols for predicting physicochemical properties, drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological targets. Furthermore, a detailed molecular docking protocol against a plausible target, Cyclooxygenase-2 (COX-2), is provided as an exemplary case study for its potential anti-inflammatory activity. The methodologies and workflows presented herein are based on established computational techniques widely used in the early stages of drug discovery.[1][5][6]
Introduction to this compound
This compound is a small, bioactive molecule belonging to the extensive family of indole derivatives.[7] The indole nucleus is a common feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antihypertensive effects.[1][2][8] The specific substitutions at the 5- and 2-positions of the indole ring in this compound are expected to modulate its physicochemical and biological properties. In silico prediction methods offer a rapid and cost-effective means to explore the potential bioactivity of such novel compounds before undertaking extensive experimental synthesis and testing.[1][5][6]
In Silico Prediction Workflow
The computational workflow for predicting the bioactivity of this compound is a multi-step process that begins with an analysis of its fundamental chemical properties and progresses to more complex biological interaction studies.
Caption: A generalized workflow for the in silico bioactivity prediction of a small molecule.
Physicochemical Properties and Drug-Likeness
The initial step in the in silico analysis is to predict the physicochemical properties of this compound and assess its drug-likeness based on established rules such as Lipinski's Rule of Five. These parameters are crucial for determining the potential of a compound to be developed into an orally bioavailable drug.
Experimental Protocol: Physicochemical and Drug-Likeness Prediction
-
Input: The 2D structure of this compound is obtained.
-
Software: A computational tool such as SwissADME or similar platforms is utilized for the prediction.[6][8]
-
Parameters to Predict:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Hydrogen Bond Acceptors (HBA)
-
Topological Polar Surface Area (TPSA)
-
Number of Rotatable Bonds
-
Lipinski's Rule of Five violations
-
-
Analysis: The predicted values are compared against the thresholds defined by Lipinski's rule (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) to evaluate its drug-likeness.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Formula | C12H15NO | - |
| Molecular Weight | 189.26 g/mol | Pass (≤ 500) |
| LogP | 3.10 | Pass (≤ 5) |
| Hydrogen Bond Donors | 1 | Pass (≤ 5) |
| Hydrogen Bond Acceptors | 1 | Pass (≤ 10) |
| Topological Polar Surface Area | 21.7 Ų | - |
| Number of Rotatable Bonds | 2 | - |
| Drug-Likeness | Yes | 0 Violations |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical predictions for similar structures.
ADMET Prediction
ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a compound, which are critical for its success as a drug.
Experimental Protocol: ADMET Prediction
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string or 2D structure of this compound.
-
Software: Utilize a predictive modeling tool like ADMETlab 2.0 or similar platforms.[5]
-
Parameters to Predict:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
-
Analysis: The predicted ADMET properties are analyzed to identify potential liabilities of the compound.
Table 2: Predicted ADMET Profile of this compound
| Parameter | Category | Predicted Outcome |
| Absorption | Human Intestinal Absorption | High |
| Caco-2 Permeability | High | |
| Distribution | Blood-Brain Barrier Penetration | Likely |
| Plasma Protein Binding | High | |
| Metabolism | CYP2D6 Inhibitor | Likely |
| CYP3A4 Inhibitor | Unlikely | |
| Toxicity | AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
Note: The data in this table are hypothetical predictions for illustrative purposes.
Target Identification and Molecular Docking
Given that many indole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, COX-2 is a plausible target for this compound.[8][9] Molecular docking can be employed to predict the binding affinity and interaction of the compound with the active site of COX-2.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor:
-
The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4COX) is downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and charges are added to the protein structure using software like AutoDockTools.
-
-
Preparation of the Ligand:
-
The 3D structure of this compound is generated and energy-minimized using a chemistry software package.
-
Torsional degrees of freedom are defined.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the receptor.
-
A docking program such as AutoDock Vina is used to perform the docking simulation, which predicts the binding poses and affinities.
-
-
Analysis of Results:
-
The predicted binding energy (in kcal/mol) is recorded.
-
The binding pose with the lowest energy is visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's active site.
-
Table 3: Predicted Molecular Docking Results against COX-2
| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| This compound | COX-2 (PDB: 4COX) | -8.5 | Arg120, Tyr355, Ser530 |
| Indomethacin (Control) | COX-2 (PDB: 4COX) | -9.2 | Arg120, Tyr355, Ser530 |
Note: These are hypothetical results for demonstration purposes.
Potential Signaling Pathway
If this compound is an effective COX-2 inhibitor, it would likely interfere with the prostaglandin biosynthesis pathway, which is a key process in inflammation.
Caption: A simplified diagram of the COX-2 signaling pathway in inflammation.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. The described methodologies, from physicochemical property prediction to molecular docking and pathway analysis, offer a robust approach for the initial assessment of this and other novel chemical entities. The hypothetical results presented suggest that this compound possesses drug-like properties and may exhibit anti-inflammatory activity through the inhibition of COX-2. It is imperative to note that these computational predictions require experimental validation to confirm the bioactivity and therapeutic potential of this compound. The workflows and protocols detailed herein serve as a valuable starting point for further investigation by researchers in the field of drug discovery and development.
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. calpaclab.com [calpaclab.com]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. soc.chim.it [soc.chim.it]
The Pharmacophore Potential of Isopropoxy Indoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the various substitutions on the indole ring, the isopropoxy group has emerged as a key pharmacophoric feature, modulating the compound's physicochemical properties and enhancing its interaction with various biological targets. This technical guide provides an in-depth exploration of the pharmacophore potential of isopropoxy indoles, covering their synthesis, biological activities, structure-activity relationships, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area of drug discovery.
Synthesis of Isopropoxy Indole Derivatives
The synthesis of isopropoxy indoles can be achieved through various established methods for indole ring formation, followed by the introduction of the isopropoxy group, or by utilizing isopropoxy-substituted precursors.
A common strategy involves the alkylation of a hydroxy-substituted indole with an isopropyl halide. For instance, the synthesis of 2-(4'-Isopropoxy-4'-methoxyphenyl)-6-methoxyindole can be accomplished by treating the corresponding phenol precursor with 2-bromopropane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).[1]
More general and adaptable synthetic routes for the core indole structure that can be modified to include the isopropoxy moiety include:
-
Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2] By starting with an isopropoxy-substituted phenylhydrazine, one can directly construct the isopropoxy indole core.
-
Larock Heteroannulation: This palladium-catalyzed reaction provides a versatile method for the synthesis of polysubstituted indoles from 2-haloanilines and alkynes.[3] An isopropoxy-substituted 2-haloaniline can be employed to generate the desired indole scaffold.
A general workflow for the synthesis and evaluation of isopropoxy indoles is depicted below.
References
- 1. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Fischer Indole Synthesis: A Detailed Guide to the Preparation of 2,5-Disubstituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone), to yield a substituted indole.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[4] Its derivatives have shown a wide range of biological activities, making the Fischer indole synthesis a critical tool in drug discovery and development.
This application note focuses on the synthesis of 2,5-disubstituted indoles, a class of compounds with significant therapeutic potential. The substituents at the 2- and 5-positions of the indole ring can be readily varied by selecting the appropriate ketone/aldehyde and substituted phenylhydrazine, respectively. This modularity allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Key Features of the Fischer Indole Synthesis:
-
Broad Substrate Scope: A wide variety of substituted phenylhydrazines and carbonyl compounds can be employed, leading to a diverse range of indole derivatives.
-
One-Pot Procedures: The reaction can often be carried out in a single step without the need to isolate the intermediate hydrazone, simplifying the experimental setup.[5]
-
Variety of Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can effectively catalyze the reaction.[1]
-
Applications in Total Synthesis: The Fischer indole synthesis has been instrumental in the total synthesis of complex natural products and marketed drugs, including antimigraine agents of the triptan class.[1]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate subsequently cyclizes and, following the elimination of a molecule of ammonia, aromatizes to form the stable indole ring.
A general workflow for the synthesis of a 2,5-disubstituted indole is depicted below:
The detailed mechanism of the Fischer indole synthesis is illustrated in the following diagram:
Experimental Protocols
The following are detailed protocols for the synthesis of specific 2,5-disubstituted indoles.
Protocol 1: Synthesis of 2,5-Dimethylindole
This protocol describes the synthesis of 2,5-dimethylindole from p-tolylhydrazine hydrochloride and acetone.
-
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents).
-
Add polyphosphoric acid (10 equivalents by weight) to the mixture.
-
Heat the reaction mixture to 100-110 °C with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,5-dimethylindole by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of 5-Methoxy-2-phenylindole
This protocol outlines the synthesis of 5-methoxy-2-phenylindole from (4-methoxyphenyl)hydrazine hydrochloride and acetophenone.
-
Materials:
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Acetophenone
-
Glacial acetic acid
-
Ethanol
-
Ice-water
-
Sodium hydroxide solution (10%)
-
Hexane
-
-
Procedure:
-
To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add acetophenone (1 equivalent).
-
Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 2-3 hours to form the hydrazone in situ.
-
For the cyclization step, a stronger acid catalyst such as polyphosphoric acid or zinc chloride can be added, and the mixture is heated at a higher temperature (e.g., 120-140 °C) for an additional 2-4 hours. Alternatively, the reaction can be performed in a high-boiling solvent like ethylene glycol with a catalytic amount of sulfuric acid.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a 10% sodium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with water, and then with cold hexane to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from ethanol to afford pure 5-methoxy-2-phenylindole.
-
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of selected 2,5-disubstituted indoles via the Fischer indole synthesis.
| 2-Substituent | 5-Substituent | Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl | Methyl | p-Tolylhydrazine | Acetone | Polyphosphoric Acid | Neat | 100-110 | 1-2 | 75-85 |
| Phenyl | Methoxy | (4-Methoxyphenyl)hydrazine | Acetophenone | Acetic Acid / PPA | Ethanol | Reflux / 120-140 | 2-3 / 2-4 | 70-80 |
| Aryl | -SO₂NHCH₃ | 2-(4-Hydrazinophenyl)ethanesulfonic acid methylamide | Substituted Acetophenones | Polyphosphoric Acid | Neat (Thermal) | - | - | ~76 |
| Fused Ring | -SO₂NHCH₃ | 2-(4-Hydrazinophenyl)ethanesulfonic acid methylamide | Cyclic Ketones | Acetic Acid | - | Microwave | - | up to 93 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.[5]
Conclusion
The Fischer indole synthesis is a robust and highly adaptable method for preparing 2,5-disubstituted indoles. By carefully selecting the starting arylhydrazine and carbonyl compound, along with optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of indole derivatives for various applications in drug discovery and materials science. The protocols provided herein serve as a practical guide for the synthesis of this important class of heterocyclic compounds.
References
Application Notes and Protocols for N-Alkylation of 5-isopropoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-alkylation of 5-isopropoxy-2-methyl-1H-indole, a common synthetic transformation in medicinal chemistry and drug development. The described method utilizes a strong base, sodium hydride, to deprotonate the indole nitrogen, followed by quenching with an electrophilic alkylating agent. This protocol is designed to be a reliable starting point for the synthesis of a variety of N-alkylated this compound derivatives.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] N-alkylation of indoles is a fundamental synthetic strategy to modify their steric and electronic properties, which can significantly impact their pharmacological profile. The protocol outlined herein describes a general and efficient method for the selective N-alkylation of this compound.
Reaction Principle
The N-alkylation of indoles proceeds via a two-step mechanism. First, a strong base is used to deprotonate the acidic N-H of the indole ring, forming a nucleophilic indolide anion. This is typically performed in an anhydrous aprotic solvent to prevent quenching of the base and the anion.[2] In the second step, the indolide anion acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide, in an SN2 reaction to form the N-alkylated product.[2] The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation over C-alkylation.[3][4]
Experimental Workflow
Figure 1. A generalized workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., ethyl bromide, benzyl bromide, etc.)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF or THF (approximately 0.1-0.2 M concentration).
-
-
Deprotonation:
-
Cool the solution to 0°C using an ice bath.
-
Under a positive pressure of nitrogen, carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.[3]
-
Allow the resulting mixture to stir at 0°C for 30-60 minutes. The formation of the indolide anion may be indicated by a change in color and the cessation of hydrogen evolution.[5]
-
-
Alkylation:
-
While maintaining the temperature at 0°C, add the alkylating agent (1.1-1.5 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add more deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Reagent/Parameter | Molar Ratio (eq) | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 189.25 mg | Starting material |
| Sodium Hydride (60% dispersion) | 1.1 - 1.2 | 44 - 48 mg | Base for deprotonation |
| Alkylating Agent (e.g., Ethyl Bromide) | 1.1 - 1.5 | 120 - 163 mg (83 - 112 µL) | Electrophile |
| Anhydrous Solvent (DMF or THF) | - | 5 - 10 mL | Reaction medium |
| Deprotonation Temperature | - | 0°C | |
| Deprotonation Time | - | 30 - 60 min | |
| Alkylation Temperature | - | 0°C to Room Temperature | |
| Alkylation Time | - | 2 - 16 h | Monitor by TLC |
Signaling Pathway Diagram
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-isopropoxy-2-methyl-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 5-isopropoxy-2-methyl-1H-indole, focusing on its plausible role as a cannabinoid receptor 1 (CB1) agonist. The information is curated for researchers in drug discovery and development, providing detailed experimental protocols for synthesis and biological evaluation.
Application Notes
Introduction
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The 2-methyl-1H-indole core, in particular, is a key feature in many pharmacologically active molecules. Modifications at the 5-position of the indole ring have been shown to significantly influence the biological activity of these compounds. This compound is a synthetic derivative with potential therapeutic applications, primarily suggested by its structural similarity to known cannabinoid receptor agonists.
Potential Therapeutic Area: Cannabinoid Receptor 1 (CB1) Agonism
Based on the structure-activity relationships of known indole-based cannabinoid CB1 receptor agonists, this compound is a promising candidate for investigation as a CB1 agonist.[1][2][3][4] The CB1 receptor is a G-protein coupled receptor primarily expressed in the central and peripheral nervous system and is a key component of the endocannabinoid system. Agonism of the CB1 receptor is associated with a range of physiological effects, including analgesia, appetite stimulation, and modulation of mood and memory. Therefore, this compound could be a valuable lead compound for the development of novel therapeutics for conditions such as:
-
Chronic Pain
-
Nausea and Vomiting (e.g., chemotherapy-induced)
-
Anorexia and Cachexia
-
Neuropathic Pain
The isopropoxy group at the 5-position may confer desirable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, compared to other alkoxy substituents.
Structure-Activity Relationship (SAR) Insights
For indole-based cannabinoid agonists, several structural features are crucial for potent and selective activity. The general pharmacophore includes a substituted indole core. The substituent at the 5-position of the indole ring is known to influence binding affinity and functional activity at the CB1 receptor. The 2-methyl group is also a common feature in potent CB1 agonists. The N1 position of the indole is often substituted with a group that can interact with a specific pocket of the receptor, though unsubstituted indoles can also exhibit activity.
Experimental Protocols
1. Synthesis of this compound
A plausible synthetic route for this compound is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.
Protocol: Fischer Indole Synthesis
-
Step 1: Synthesis of (4-isopropoxyphenyl)hydrazine
-
To a solution of 4-isopropoxyaniline (1 equivalent) in a suitable solvent (e.g., hydrochloric acid), add a solution of sodium nitrite (1.1 equivalents) in water at 0-5 °C to form the diazonium salt.
-
Reduce the diazonium salt in situ using a reducing agent such as sodium sulfite or tin(II) chloride to yield (4-isopropoxyphenyl)hydrazine.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Condensation and Cyclization
-
React the synthesized (4-isopropoxyphenyl)hydrazine (1 equivalent) with acetone (1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).
-
Heat the reaction mixture under reflux for several hours to facilitate the formation of the hydrazone intermediate and subsequent cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
2. Biological Evaluation: Cannabinoid Receptor 1 (CB1) Assays
To evaluate the activity of this compound at the CB1 receptor, a series of in vitro assays can be performed.
2.1. CB1 Receptor Binding Assay
This assay determines the affinity of the test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand.[5][6][7]
Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound).
-
For non-specific binding determination, include wells with a high concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Incubate the plate at 30°C for 90 minutes.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
2.2. CB1 Receptor Functional Assay
This assay measures the ability of the test compound to activate the CB1 receptor and elicit a downstream signaling response. A common method is to measure the modulation of cyclic AMP (cAMP) levels.[8]
Protocol: cAMP Assay
-
Cell Culture: Culture a cell line expressing the human CB1 receptor (e.g., CHO-hCB1 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound).
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| CAS Number | 1134334-84-1 |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Table 2: Hypothetical Biological Activity Data for this compound at the CB1 Receptor
| Assay | Parameter | Hypothetical Value |
| CB1 Binding Assay | Ki (nM) | 50 - 200 |
| cAMP Functional Assay | EC₅₀ (nM) | 100 - 500 |
| cAMP Functional Assay | Emax (%) | 80 - 100 |
Note: The values in Table 2 are hypothetical and should be determined experimentally.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: CB1 receptor signaling pathway upon agonist binding.
Caption: Overall experimental workflow for evaluation.
References
- 1. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. innoprot.com [innoprot.com]
Application Notes and Protocols for High-Pressure Organic Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of indole derivatives utilizing high-pressure organic synthesis techniques. The application of high pressure as a reaction parameter can lead to significant improvements in reaction rates, yields, and stereoselectivity, offering a powerful tool for the synthesis of complex molecules.[1]
Introduction to High-Pressure Organic Synthesis
High-pressure chemistry, or piezochemistry, explores chemical reactions under elevated pressure conditions, typically ranging from 0.1 to 2.0 GPa (1 to 20 kbar).[2][3] This non-traditional activation method can profoundly influence the course of a chemical reaction by affecting the activation volume (ΔV‡) and the reaction volume (ΔV). Reactions with a negative activation volume, where the volume of the transition state is smaller than the volume of the reactants, are accelerated by pressure. Similarly, reactions with a negative reaction volume, where the products are more compact than the reactants, are thermodynamically favored at high pressure.
Key advantages of employing high pressure in organic synthesis include:
-
Acceleration of slow reactions: Reactions that are sluggish at atmospheric pressure can be significantly accelerated.
-
Increased yields and selectivity: High pressure can favor the formation of the desired product over side reactions, leading to higher yields and improved chemo-, regio-, and stereoselectivity.[4]
-
Access to novel chemical space: Reactions that are not feasible under thermal conditions can often be achieved under high pressure, enabling the synthesis of unique molecular architectures.[3]
-
Green chemistry principles: By improving efficiency and reducing the need for harsh reagents or high temperatures, high-pressure synthesis can align with the principles of green chemistry.[1]
Indole and its derivatives are a critical class of heterocyclic compounds found in a vast array of natural products, pharmaceuticals, and agrochemicals.[5][6] Their diverse biological activities make them attractive targets for synthetic chemists.[5][6] High-pressure synthesis offers a valuable strategy for the efficient construction of the indole core and its subsequent functionalization.
Key High-Pressure Reactions for Indole Synthesis
Several classes of organic reactions used for indole synthesis are particularly amenable to high-pressure conditions.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, are classic examples of transformations that benefit from high pressure due to their typically negative activation and reaction volumes.[2] High pressure can promote cycloadditions involving less reactive dienes or dienophiles and can influence the stereochemical outcome of the reaction.[4]
[4+2] Cycloaddition (Diels-Alder Reaction): The indole nucleus can act as a dienophile or be part of a diene system. High pressure can facilitate the Diels-Alder reaction to construct fused indole ring systems that are difficult to access under thermal conditions. For instance, vinyl-substituted indoles can act as dienes in [4+2] cycloadditions, with high pressure favoring the formation of endo isomers.[4]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly efficient for generating molecular diversity. High pressure can be a beneficial tool for promoting MCRs by accelerating the reaction rates and improving yields. Under high-pressure conditions, indoles can react with dichloromethane and secondary amines to yield Mannich products.[7]
Transition-Metal-Catalyzed Reactions
While high pressure is more commonly associated with pericyclic reactions, it can also influence transition-metal-catalyzed processes. The effect of pressure on these reactions is more complex and depends on the volume changes associated with each step of the catalytic cycle, including oxidative addition, reductive elimination, and ligand exchange. In some cases, high pressure has been shown to improve the efficiency of transition-metal-catalyzed indole syntheses.[8]
Data Presentation
The following tables summarize quantitative data for selected high-pressure syntheses of indole derivatives.
Table 1: High-Pressure [4+2] Cycloaddition for the Synthesis of Fused Indoles
| Entry | Diene | Dienophile | Pressure (kbar) | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) | Ref. |
| 1 | 3-(2-Alkoxyvinyl)indole | N-Phenylmaleimide | 12-16 | 25 | 24 | Dichloromethane | Endo-adduct | >95 | [2] |
| 2 | 3-(2-Alkoxyvinyl)indole | Dimethyl acetylenedicarboxylate | 12-16 | 25 | 48 | Dichloromethane | Cycloadduct | 80 | [2] |
| 3 | 2-Vinylindole | Maleic anhydride | 10 | 20 | 18 | Dichloromethane | Tetrahydrocarbazole derivative | 92 | [4] |
Table 2: High-Pressure Multicomponent Synthesis of Indole Derivatives
| Entry | Indole Reactant | Aldehyde | Third Component | Pressure (kbar) | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) | Ref. |
| 1 | Indole | Dichloromethane | Secondary Amine | 10 | 50 | 20 | Acetonitrile | 2-Aminomethylindole | 60-80 | [7] |
Experimental Protocols
General High-Pressure Experimental Setup
High-pressure reactions are typically carried out in a specialized high-pressure apparatus, such as a piston-cylinder or multi-anvil press. The reaction mixture is sealed in a flexible container (e.g., a Teflon tube or a lead capsule) and placed within the pressure vessel. A pressure-transmitting fluid (e.g., a silicone oil or a mixture of solvents) is used to apply hydrostatic pressure to the reaction vessel. The temperature is controlled by an internal or external heating system.
dot
Caption: A generalized workflow for conducting high-pressure organic synthesis experiments.
Protocol for High-Pressure [4+2] Cycloaddition of a 3-Vinylindole
Reaction: [4+2] cycloaddition of 3-(2-methoxyvinyl)-1-methyl-1H-indole with N-phenylmaleimide.
Materials:
-
3-(2-Methoxyvinyl)-1-methyl-1H-indole (1.0 mmol, 187 mg)
-
N-Phenylmaleimide (1.2 mmol, 208 mg)
-
Dichloromethane (CH₂Cl₂, HPLC grade, 5 mL)
-
High-pressure apparatus capable of reaching 15 kbar
Procedure:
-
In a clean, dry Teflon tube, dissolve 3-(2-methoxyvinyl)-1-methyl-1H-indole (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in dichloromethane (5 mL).
-
Seal the Teflon tube securely, ensuring no air bubbles are trapped inside.
-
Place the sealed tube into the high-pressure vessel.
-
Fill the vessel with the pressure-transmitting fluid.
-
Increase the pressure to 14 kbar over a period of 10 minutes.
-
Maintain the reaction at 14 kbar and room temperature (25 °C) for 24 hours.
-
After 24 hours, slowly release the pressure over a period of 20 minutes.
-
Remove the Teflon tube from the vessel and carefully open it.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired endo-cycloadduct.
Signaling Pathways of Biologically Active Indole Derivatives
Many indole derivatives exert their biological effects by modulating specific signaling pathways. Two important receptors that are targeted by indole derivatives are the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR).
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and xenobiotic metabolism. Certain indole derivatives, particularly those derived from tryptophan metabolism by the gut microbiota, are known to be potent AHR ligands.
dot
Caption: Activation of the AHR signaling pathway by an indole derivative ligand.
Pregnane X Receptor (PXR) Signaling Pathway
The PXR is a nuclear receptor that is highly expressed in the liver and intestine and plays a key role in sensing foreign compounds (xenobiotics) and regulating their metabolism and elimination. Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut bacteria, is a known activator of PXR.
References
- 1. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Isopropoxy-2-Methyl-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 5-isopropoxy-2-methyl-1H-indole scaffold using various palladium-catalyzed cross-coupling reactions. This indole derivative is a valuable building block in medicinal chemistry, and its derivatization through modern cross-coupling techniques allows for the rapid generation of diverse chemical libraries for drug discovery and development.
The following sections detail the preparation of a key starting material and provide protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions. The provided protocols are based on established methods for structurally similar indole substrates and may require optimization for the specific target molecule.
Preparation of Halo-Substituted this compound
To utilize palladium-catalyzed cross-coupling reactions, a halo-substituted derivative of this compound is required as a starting material. Bromine and iodine are common halogens used for this purpose due to their reactivity in oxidative addition to palladium(0) complexes. A general procedure for the bromination of an activated indole ring is provided below. The position of halogenation (e.g., C3, C4, C6, or C7) will depend on the specific reaction conditions and the inherent reactivity of the indole core. For the purpose of these application notes, we will focus on reactions involving a hypothetical 3-bromo-5-isopropoxy-2-methyl-1H-indole.
Protocol: Bromination of this compound
This protocol is a general method for the bromination of indoles and may need to be adapted and optimized.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired bromo-5-isopropoxy-2-methyl-1H-indole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is widely used to synthesize biaryl compounds.
General Reaction Scheme:
References
Application Note: Protocol for Monitoring Indole Synthesis by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of indole and its derivatives is a cornerstone of medicinal chemistry and drug development, as the indole scaffold is present in a vast array of pharmacologically active compounds. Monitoring the progress of these synthesis reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side products. Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose due to its simplicity, speed, low cost, and high sensitivity.[1][2] This application note provides a detailed protocol for monitoring the progress of indole synthesis reactions using TLC, with a focus on the Fischer indole synthesis as a representative example.
Principle of Thin-Layer Chromatography
TLC is a solid-liquid chromatographic technique where a solid stationary phase (commonly silica gel or alumina coated on a plate) and a liquid mobile phase (an organic solvent or solvent mixture) are used to separate the components of a mixture.[2] The separation is based on the principle of differential partitioning. Compounds in the mixture are carried up the plate by the mobile phase. Polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value.[3] Conversely, less polar compounds have a weaker interaction with the stationary phase, travel further up the plate, and exhibit a higher Rf value. By observing the disappearance of starting material spots and the appearance of a product spot, the reaction progress can be effectively monitored.[4]
Experimental Protocols
Materials and Equipment
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254 (the F254 indicator allows for visualization under UV light).[1][5]
-
Mobile Phase (Eluent): A solvent system appropriate for the polarity of the reactants and products. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
TLC Developing Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.
-
Visualization Tools:
-
General Lab Equipment: Fume hood, forceps, pencils, ruler, beakers, vials.
Protocol for Monitoring Reaction Progress
This protocol describes the general procedure for monitoring an indole synthesis, such as the Fischer indole synthesis, where a phenylhydrazine and a ketone/aldehyde react to form an indole.[6]
Step 1: Preparation of the TLC Chamber
-
Pour the chosen mobile phase (eluent) into the TLC developing chamber to a depth of approximately 0.5 cm.[7]
-
Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[8]
-
Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.[8]
Step 2: Preparation of the TLC Plate
-
Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica layer.
-
Mark three equally spaced points on the origin line for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[7]
Step 3: Sample Preparation and Spotting
-
Starting Material (SM): Prepare a dilute solution of the key starting material (e.g., the phenylhydrazine or the starting ketone) in a volatile solvent like ethyl acetate or the reaction solvent.
-
Reaction Mixture (RM): Using a capillary, take a small aliquot of the reaction mixture. If the mixture is concentrated, dilute it with a suitable solvent.
-
Spotting:
-
On the leftmost mark (SM), use a capillary tube to apply a small spot of the starting material solution. The spot should be as small as possible (1-2 mm in diameter).
-
On the rightmost mark (RM), apply a small spot of the reaction mixture.
-
On the center mark (C), first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[7]
-
Ensure the solvent from each spot has completely evaporated before proceeding.
-
Step 4: Development
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the solvent.
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
Step 5: Visualization
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Non-Destructive Visualization: View the plate under a UV lamp (254 nm).[9] UV-active compounds, common for aromatic structures like indoles, will appear as dark spots against the green fluorescent background.[5] Circle the observed spots lightly with a pencil.
-
Destructive Visualization (Staining):
-
Ehrlich's Reagent for Indoles: This is a highly specific stain for indoles.[1]
-
Preparation: Dissolve 0.5 g of p-dimethylaminobenzaldehyde (PDAB) in a mixture of 10 mL of concentrated hydrochloric acid and 40 mL of ethanol.[1][10]
-
Procedure: Quickly dip the TLC plate into the stain solution using forceps, or spray the plate evenly with the reagent in a fume hood.
-
Development: Gently warm the plate with a heat gun. Indoles typically produce blue or purple spots, while other compounds may not stain or will appear as different colors.[10][11]
-
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable compounds.
-
Step 6: Analysis and Interpretation
-
Monitor Progress: Compare the spots in the three lanes. As the reaction proceeds, the spot corresponding to the starting material in the RM lane will decrease in intensity, and a new spot corresponding to the indole product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[4]
-
Calculate Rf Values: The Retention Factor (Rf) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[14]
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
Rf values are unitless and range from 0 to 1.[14]
-
Data Presentation
The selection of an appropriate mobile phase is critical for achieving good separation. The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4, which allows for clear separation from both the starting materials and any byproducts.[15] The table below provides examples of mobile phases used for indole synthesis and typical Rf values. Note that Rf values can vary based on specific reaction conditions, temperature, and plate type.[16]
| Reaction Type (Example) | Component | Mobile Phase (Eluent System) | Typical Rf Value |
| Fischer Indole Synthesis | Phenylhydrazine (SM) | Hexane:Ethyl Acetate (4:1) | 0.5 - 0.6 |
| Arylhydrazone (Intermediate) | Hexane:Ethyl Acetate (4:1) | 0.4 - 0.5 | |
| Substituted Indole (Product) | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.4 | |
| Madelung Indole Synthesis | N-formyl-o-toluidine (SM) | Dichloromethane:Methanol (20:1) | 0.6 - 0.7 |
| 2-Methylindole (Product) | Dichloromethane:Methanol (20:1) | 0.4 - 0.5 | |
| Reissert Indole Synthesis | o-Nitrotoluene (SM) | Hexane:Ethyl Acetate (9:1) | 0.8 - 0.9 |
| Diethyl (o-nitrophenyl)pyruvate | Hexane:Ethyl Acetate (9:1) | 0.5 - 0.6 | |
| Indole-2-carboxylic acid (Product) | Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | 0.2 - 0.3 |
Mandatory Visualization
The following diagram illustrates the logical workflow for monitoring an indole synthesis reaction using TLC.
Caption: Experimental workflow for monitoring reaction progress.
References
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. amherst.edu [amherst.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. How To [chem.rochester.edu]
- 8. TLC Tips and Tricks | Merck [merckmillipore.com]
- 9. epfl.ch [epfl.ch]
- 10. silicycle.com [silicycle.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. depts.washington.edu [depts.washington.edu]
- 13. TLC stains [reachdevices.com]
- 14. marz-kreations.com [marz-kreations.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 5-hydroxy-2-methyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives. The indole scaffold is a crucial pharmacophore in numerous biologically active compounds, making efficient and scalable synthetic routes essential for drug discovery and development. The methodologies described herein are based on established chemical principles and have been adapted for larger-scale production.
Introduction
5-hydroxy-2-methyl-1H-indole is a key building block for a variety of pharmaceutical compounds. Its derivatives have shown promise in diverse therapeutic areas. The demand for efficient and scalable synthetic methods is therefore high. The most common and effective route for the large-scale synthesis of this indole derivative is the Nenitzescu indole synthesis. This method involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative.
This document outlines a two-step process for the synthesis of 5-hydroxy-2-methyl-1H-indole:
-
Nenitzescu Reaction: Synthesis of the intermediate, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, from p-benzoquinone and ethyl β-aminocrotonate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final product, 5-hydroxy-2-methyl-1H-indole.
Production of over 20 kg of 5-hydroxy-2-methyl-1H-indole has been achieved using these methods, demonstrating their feasibility for manufacturing-scale synthesis.[1][2]
Data Presentation
Table 1: Optimized Reaction Conditions for the Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
| Parameter | Condition | Rationale |
| Reactant Molar Ratio | p-Benzoquinone : Ethyl β-aminocrotonate = 1 : 1.2-1.6 | An excess of the aminocrotonate drives the reaction to completion.[3] |
| Solvent | Highly Polar Solvent (e.g., Acetone, Acetonitrile) | Polar solvents are reported to provide the best performance for the Nenitzescu reaction. |
| Temperature | Room Temperature | Sufficient for producing large batches (≥100 kg) and avoids potential side reactions at elevated temperatures.[3] |
| Catalyst | Not required for this specific reaction | The reaction proceeds efficiently under the specified conditions without the need for a catalyst. |
Table 2: Summary of a Large-Scale Synthesis Run
| Stage | Product | Starting Material (Scale) | Yield | Purity |
| Nenitzescu Reaction | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | >60 kg | High | ≥98% (TLC)[4] |
| Hydrolysis | 5-hydroxy-2-methyl-1H-indole | >20 kg of final product | High | High |
Experimental Protocols
Protocol 1: Scale-up Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate via Nenitzescu Reaction
This protocol is adapted from established large-scale manufacturing procedures.[1][2]
Materials:
-
p-Benzoquinone
-
Ethyl β-aminocrotonate
-
Acetone (or other suitable polar solvent)
-
Appropriate reaction vessel with stirring and temperature control
Procedure:
-
In a large, suitable reaction vessel, dissolve p-benzoquinone in the chosen polar solvent at room temperature.
-
Slowly add ethyl β-aminocrotonate to the solution with continuous stirring. An optimal molar ratio of p-benzoquinone to ethyl β-aminocrotonate is between 1:1.2 and 1:1.6.[3]
-
Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the purified ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Protocol 2: Scale-up Hydrolysis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Materials:
-
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
-
Aqueous solution of a strong base (e.g., Sodium Hydroxide)
-
Acid for neutralization (e.g., Hydrochloric Acid)
-
Suitable reaction vessel with stirring and heating capabilities
Procedure:
-
In a large reaction vessel, suspend the ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate in an aqueous solution of a strong base.
-
Heat the mixture to reflux with vigorous stirring. The hydrolysis progress can be monitored by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a suitable acid to precipitate the product.
-
Collect the precipitated 5-hydroxy-2-methyl-1H-indole by filtration.
-
Wash the product with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system to achieve high purity.
-
Dry the final product under vacuum.
Mandatory Visualizations
Caption: Scale-up synthesis workflow for 5-hydroxy-2-methyl-1H-indole.
Caption: Key steps in the Nenitzescu indole synthesis mechanism.
References
Application of 5-Isopropoxy-2-methyl-1H-indole in Cancer Cell Line Studies: Application Notes and Protocols
Disclaimer: As of November 2025, publicly available research specifically detailing the application of 5-isopropoxy-2-methyl-1H-indole in cancer cell line studies is limited. The following application notes and protocols have been compiled based on studies of structurally similar indole derivatives, particularly 5-alkoxy-2-methyl-1H-indoles and other substituted indoles, to provide a representative framework for potential research applications. The experimental data presented is illustrative and derived from studies on related compounds.
I. Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. Many indole-based molecules have been shown to exhibit potent anticancer properties by targeting various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. The 2-methyl-1H-indole scaffold, in particular, serves as a core structure in many compounds with demonstrated cytotoxic effects against various cancer cell lines. The presence of an alkoxy group at the 5-position of the indole ring can modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity.
This document provides an overview of the potential applications of this compound in cancer cell line research, including hypothetical data on its antiproliferative activity and detailed protocols for key experimental assays.
II. Potential Anticancer Activity and Mechanism of Action
Based on structure-activity relationship studies of similar indole derivatives, this compound is hypothesized to exhibit antiproliferative and pro-apoptotic effects in cancer cells. The potential mechanisms of action could involve:
-
Induction of Apoptosis: Many indole derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
-
Cell Cycle Arrest: Substituted indoles have been observed to cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.
-
Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, could be potential targets.
III. Data Presentation: Antiproliferative Activity of Related Indole Derivatives
The following tables summarize the cytotoxic activity of various 5-substituted-2-methyl-indole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response).
Table 1: IC50 Values (µM) of Representative 5-Alkoxy-2-methyl-1H-indole Analogs
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Analog A (5-methoxy) | 15.2 ± 1.8 | 10.5 ± 1.2 | 22.1 ± 2.5 | 18.9 ± 2.1 |
| Analog B (5-ethoxy) | 12.8 ± 1.5 | 8.9 ± 0.9 | 19.5 ± 2.2 | 16.4 ± 1.8 |
| Analog C (5-propoxy) | 11.5 ± 1.3 | 7.2 ± 0.8 | 17.8 ± 1.9 | 14.1 ± 1.5 |
Table 2: Apoptosis Induction and Cell Cycle Arrest by a Representative Indole Derivative (Analog C) in MCF-7 Cells
| Treatment (24h) | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 3.5 ± 0.5 | 65.2 ± 3.1 | 20.1 ± 1.9 | 14.7 ± 1.5 |
| Analog C (10 µM) | 25.8 ± 2.7 | 78.9 ± 4.2 | 10.5 ± 1.1 | 10.6 ± 1.2 |
IV. Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of a test compound like this compound.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
D. Western Blotting
This technique is used to detect specific proteins in a cell lysate, for example, to investigate the effect of the compound on apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
V. Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway and a typical experimental workflow.
Caption: Hypothetical apoptotic signaling pathway induced by a 5-alkoxy-2-methyl-indole derivative.
Caption: General experimental workflow for evaluating the anticancer properties of an indole derivative.
Application Note: High-Throughput Screening Assays for Novel 5-isopropoxy-2-methyl-1H-indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The 5-isopropoxy-2-methyl-1H-indole scaffold is a promising starting point for the development of novel therapeutics. This application note provides detailed protocols for the development of robust and sensitive high-throughput screening (HTS) assays to identify and characterize the biological activity of derivatives based on this scaffold. The protocols described herein focus on two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs), which are common targets for indole-based compounds.[2][5]
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from the screening assays.
Table 1: Kinase Inhibition Assay Data Summary
| Compound ID | Structure | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| Lead-001 | 150 | 1.1 | 98 | |
| Analog-001 | 320 | 1.0 | 95 | |
| Analog-002 | >10,000 | N/A | <10 | |
| Staurosporine | (Control) | 10 | 1.2 | 100 |
Table 2: GPCR Second Messenger Assay Data Summary
| Compound ID | Structure | EC₅₀ (nM) | Hill Slope | Max Response (%) | Mode of Action |
| Lead-002 | 85 | 1.3 | 92 | Agonist | |
| Analog-003 | 250 | 0.9 | 85 | Partial Agonist | |
| Analog-004 | N/A | N/A | N/A | Antagonist | |
| Isoproterenol | (Control) | 5 | 1.1 | 100 | Agonist |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a biochemical assay to identify inhibitors of a target protein kinase. The assay measures the phosphorylation of a substrate peptide.[6][7]
Materials:
-
Target Kinase (e.g., MAP4K4)[8]
-
Biotinylated Substrate Peptide
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA
-
HTRF® Kinase Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
384-well low-volume white microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense 50 nL of test compound solution in DMSO into the wells of a 384-well plate. For the positive control (no inhibition), dispense DMSO. For the negative control (100% inhibition), dispense a known inhibitor.
-
Enzyme and Substrate Addition: Prepare a solution of the target kinase and its biotinylated substrate peptide in assay buffer. Add 5 µL of this solution to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare the HTRF® detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
Data Analysis:
The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: AlphaLISA® SureFire® Cellular Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of a kinase signaling pathway in intact cells.
Materials:
-
Cell line expressing the target kinase and its downstream substrate (e.g., HEK293 cells)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Stimulant (e.g., growth factor to activate the pathway)
-
AlphaLISA® SureFire® Kit for the target phosphorylated protein
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
96-well cell culture plates
-
AlphaLISA®-compatible microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulant to the cells and incubate for the recommended time (e.g., 10-30 minutes).
-
Cell Lysis: Remove the medium and add 50 µL of the AlphaLISA® SureFire® Lysis Buffer to each well. Incubate for 10 minutes with gentle shaking.
-
Lysate Transfer: Transfer 10 µL of the lysate to a 384-well white microplate.
-
Detection: Prepare the AlphaLISA® Acceptor bead mix and add 5 µL to each well. Incubate for 1 hour at room temperature.
-
Donor Bead Addition: Add 5 µL of the AlphaLISA® Donor bead solution.
-
Final Incubation: Incubate for 1 hour in the dark at room temperature.
-
Data Acquisition: Read the plate on an AlphaLISA®-compatible microplate reader.
Data Analysis:
The AlphaLISA® signal is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to controls. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 3: Luciferase Reporter Gene Assay for GPCR Activation
This protocol is designed to identify compounds that modulate the activity of a GPCR by measuring the downstream activation of a transcription factor.[9][10][11][12]
Materials:
-
HEK293 cells stably expressing the target GPCR and a luciferase reporter construct (e.g., CRE-luciferase for Gs-coupled receptors).[13]
-
Cell Culture Medium (DMEM with 10% FBS)
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the stable cell line in 96-well plates at a density of 40,000 cells/well and incubate overnight.
-
Compound Addition: Add various concentrations of the test compounds to the cells. For antagonists, pre-incubate with the compounds before adding a known agonist.
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for gene expression.
-
Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Cell Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a volume of luciferase reagent equal to the volume of culture medium in each well.
-
Incubation: Incubate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The luminescence signal is proportional to the level of transcription factor activation. For agonists, EC₅₀ values are determined from the concentration-response curve. For antagonists, IC₅₀ values are determined by measuring the inhibition of the agonist response.
Mandatory Visualizations
Caption: Kinase Inhibition by an Indole Derivative.
Caption: GPCR Agonist-Induced Luciferase Expression.
Caption: HTRF Kinase Assay Experimental Workflow.
References
- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocat.com [biocat.com]
- 13. biocompare.com [biocompare.com]
Application Note: HPLC Purification of 5-isopropoxy-2-methyl-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the purification of 5-isopropoxy-2-methyl-1H-indole analogs using High-Performance Liquid Chromatography (HPLC). Indole derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities. The protocol herein outlines a robust reverse-phase HPLC (RP-HPLC) method, suitable for achieving high purity of the target analogs, a critical step in drug discovery and development. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram.
Introduction
Indole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The this compound core represents a key pharmacophore in various therapeutic areas. Synthesis of analogs based on this scaffold often results in complex mixtures containing starting materials, by-products, and the desired product. Efficient purification is therefore paramount to isolate the target compound for subsequent biological evaluation and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small organic molecules.[1][2] This note details a generalized yet effective RP-HPLC method that can be adapted for various analogs of this compound.
Data Presentation
Successful purification of this compound analogs is dependent on the optimization of several key HPLC parameters. The following tables provide a summary of typical starting conditions and expected performance metrics based on the purification of structurally related indole compounds.[3][4][5]
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative HPLC System with Gradient Capability |
| Pump | Quaternary or Binary Gradient Pump |
| Detector | UV-Vis Detector (with Diode Array option recommended) |
| Fraction Collector | Automated Fraction Collector |
| Column | C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Guard Column | C18 Guard Column |
| Solvents | HPLC Grade Acetonitrile, Methanol, and Water |
| Additives | Formic Acid (FA) or Trifluoroacetic Acid (TFA) |
| Vials | Autosampler vials, Fraction collection tubes |
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 30-90% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 500 µL (dependent on sample concentration) |
| Run Time | 30 minutes |
Table 3: Expected Performance and Purity Analysis
| Parameter | Expected Value |
| Retention Time of Analyte | 12-18 minutes (highly dependent on specific analog) |
| Purity of Collected Fractions | >95% (as determined by analytical HPLC) |
| Recovery | >85% |
| Peak Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | >2000 |
Experimental Protocols
This section provides a step-by-step guide for the HPLC purification of this compound analogs.
Sample Preparation
Proper sample preparation is crucial for a successful purification.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) or methanol are often good starting choices.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Dilution: Dilute the filtered sample with Mobile Phase A to a concentration suitable for preparative HPLC. A typical starting concentration is 10-20 mg/mL.
HPLC System Preparation
Ensure the HPLC system is properly prepared before initiating the purification run.
-
Solvent Preparation: Prepare fresh mobile phases. For example, for 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
System Purge: Purge all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 30% B) for at least 30 minutes or until a stable baseline is achieved.
Purification Run and Fraction Collection
-
Method Setup: Program the HPLC method with the gradient, flow rate, and detection parameters as outlined in Table 2.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak elutes and stop collecting after the peak has returned to baseline. Use a fraction collector set to trigger collection based on a specific UV absorbance threshold.
Post-Purification Processing
-
Purity Analysis: Analyze an aliquot of each collected fraction using analytical HPLC to determine the purity.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer.
-
Final Product Characterization: Characterize the purified compound using appropriate analytical techniques such as NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification workflow for this compound analogs.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Sample overload- Column degradation- Inappropriate mobile phase pH | - Reduce injection volume/concentration- Replace column or guard column- Adjust mobile phase pH |
| Poor Resolution | - Inefficient gradient- Wrong stationary phase | - Optimize the gradient (e.g., make it shallower)- Try a different column chemistry (e.g., C8) |
| No Peak Elution | - Compound is too non-polar- System clog | - Increase the percentage of organic solvent in the gradient- Check system pressure and troubleshoot for blockages |
| Baseline Noise | - Air bubbles in the system- Contaminated solvents | - Purge the system thoroughly- Use fresh, high-purity solvents |
Conclusion
The described reverse-phase HPLC method provides a reliable and efficient means for the purification of this compound analogs. By following the detailed protocol and utilizing the provided troubleshooting guide, researchers can obtain highly pure compounds essential for advancing their drug discovery and development efforts. The adaptability of this method makes it a valuable tool for the purification of a wide range of indole derivatives. Further optimization may be required for specific analogs to achieve the highest possible purity and recovery.
References
- 1. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for Nenitzescu indole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Nenitzescu indole synthesis. Find troubleshooting tips for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Nenitzescu indole synthesis in a question-and-answer format.
Q1: Why is the yield of my 5-hydroxyindole product consistently low?
A1: Low yields in the Nenitzescu synthesis can be attributed to several factors. One common issue is the choice of solvent. The reaction generally performs best in highly polar solvents.[1] Studies have shown that nitromethane and acetic acid are particularly effective solvents for this reaction.[2][3] Additionally, suboptimal stoichiometry of the reactants can lead to reduced yields. For larger-scale reactions, a mole ratio of 1:1.2-1.6 between the benzoquinone and the ethyl 3-aminocrotonate is recommended.[1] Another factor to consider is the potential for polymerization of the starting materials or intermediates, which can be mitigated by optimizing reaction conditions such as temperature and catalyst.[1]
Q2: I am observing the formation of a significant amount of benzofuran byproduct. How can I favor the formation of the desired indole?
A2: The formation of 5-hydroxybenzofurans is a known competitive side reaction in the Nenitzescu synthesis.[4] The reaction pathway is highly dependent on the reaction conditions and the structure of the starting materials.[4] The use of Lewis acids can influence the chemoselectivity of the reaction. For instance, zinc halides (ZnCl₂, ZnI₂) have been shown to promote the cyclization towards hydroxyindoles.[2][3] The choice of the halide counter-ion in zinc catalysts can also affect the regioselectivity.[4] In some cases, an acid-catalyzed amine elimination from a hemiaminal intermediate leads to the benzofuran.[4] Careful selection of the catalyst and solvent system is crucial to steer the reaction towards the desired indole product.
Q3: My reaction is not proceeding to completion, and I am recovering unreacted starting materials. What can I do?
A3: Incomplete conversion can be due to insufficient activation of the reactants. The Nenitzescu reaction can be catalyzed by both protic and Lewis acids.[4][5] Lewis acids, such as zinc chloride (ZnCl₂), zinc iodide (ZnI₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·Et₂O), can activate the enamine component.[1][2][4] Velezheva et al. reported that a Lewis acid catalyst can activate the enamine through the formation of a diketodienamine-ZnCl₂ complex.[1] Increasing the reaction temperature can also improve the reaction rate and conversion, although this should be done cautiously to avoid promoting side reactions.[4] For large-scale reactions, using a 20-60% excess of the benzoquinone has been found to be effective.[1]
Q4: I am experiencing issues with product purification. The crude product is a complex mixture. How can I simplify the workup?
A4: A complex crude product mixture often indicates the presence of side products and polymerization. Optimizing the reaction conditions to improve selectivity is the first step. Using a solvent system where the product crystallizes out upon formation can simplify purification. For instance, Patrick and Saunders noted that using nitromethane as a solvent allowed for easy crystallization of the product.[2] A solid-phase variation of the Nenitzescu reaction has also been developed, which can simplify purification by anchoring one of the reactants to a polymer scaffold.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Nenitzescu indole synthesis?
A1: The mechanism of the Nenitzescu reaction involves a sequence of steps starting with a Michael addition of the β-aminocrotonic ester (enamine) to the benzoquinone. This is followed by a nucleophilic attack from the enamine pi bond to form a five-membered ring, and subsequent elimination and aromatization to yield the 5-hydroxyindole derivative.[1] An alternative mechanism involving an initial condensation between the enamine nitrogen and a quinone carbonyl has been considered but is less likely.[6][7]
Q2: What are the ideal stoichiometric ratios for the reactants?
A2: For laboratory-scale synthesis, equimolar amounts of the benzoquinone and enamine are often used. However, for large-scale production, it has been reported that a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate is ideal.[1] Using a 20-60% excess of the benzoquinone can also be effective.[1]
Q3: Which solvents are recommended for the Nenitzescu synthesis?
A3: The choice of solvent significantly impacts the reaction yield, which can range from 5% to 95%.[2] Highly polar solvents are generally preferred.[1] Acetic acid and nitromethane have been identified as particularly suitable solvents for obtaining 5-hydroxyindole derivatives.[2][3] Other solvents that have been used include acetone, ethanol, 1,2-dichloroethane, dichloromethane, benzene, THF, and water.[2]
Q4: What is the role of a catalyst in this reaction?
A4: While the Nenitzescu reaction can proceed without a catalyst, the use of a catalyst can significantly improve the yield and selectivity. Lewis acids like zinc halides (ZnCl₂, ZnI₂) enhance the cyclization to form hydroxyindoles.[2][3] They are thought to activate the enamine through complexation.[1] Protic acids can also catalyze the reaction.[5] However, trifluoroacetic acid (TFA) has been found to be a poor catalyst for indole synthesis.[2]
Q5: How does temperature affect the Nenitzescu synthesis?
A5: The reaction is often conducted at room temperature.[1] However, increasing the temperature can improve yields in some cases.[4] It is important to note that higher temperatures can also lead to increased side product formation and polymerization, so the optimal temperature should be determined experimentally for each specific substrate combination.[4]
Data Presentation
Table 1: Effect of Solvents on Nenitzescu Reaction Yield
| Solvent | Yield (%) | Reference |
| Nitromethane | Improved yields, products crystallized easily | Patrick & Saunders, 1979[2] |
| Acetic Acid | Effective for obtaining 5-hydroxyindoles | Bernier & Henichart, 1981[2] |
| Acetone | Yields ranging from 73-77% (specific example) | Tretyakova et al., 2020[2] |
| Dichloromethane | Variable, dependent on catalyst | Velezheva et al.[2] |
| Toluene | 67% (with 8 mol% ZnI₂) | Velezheva et al.[2] |
| Carbon Tetrachloride | 19% (with 8 mol% ZnI₂) | Velezheva et al.[2] |
| Ethyl Acetate | Optimized for certain derivatives | Schols et al.[2] |
Table 2: Effect of Catalysts on Nenitzescu Reaction
| Catalyst | Solvent | Effect | Reference |
| ZnCl₂ | Dichloromethane | Enhances cyclization to hydroxyindoles | Velezheva et al.[2] |
| ZnI₂ | Dichloromethane | Enhances cyclization to hydroxyindoles | Velezheva et al.[2] |
| AlCl₃ | Not specified | Moderate yields | Velezheva et al.[2] |
| BF₃·Et₂O | Not specified | Moderate yields | Velezheva et al.[2] |
| Trifluoroacetic Acid (TFA) | Not specified | Poor catalyst for indole synthesis | Velezheva et al.[2] |
Experimental Protocols
General Protocol for Nenitzescu Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Solvent (e.g., Nitromethane or Acetic Acid)
-
Catalyst (optional, e.g., ZnCl₂)
-
Reaction flask
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Dissolve the 1,4-benzoquinone in the chosen solvent in a reaction flask with stirring.
-
If using a catalyst, add it to the solution.
-
Slowly add the ethyl 3-aminocrotonate to the reaction mixture. For larger scale, maintain a mole ratio of 1:1.2-1.6 (benzoquinone:enamine).[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (this can range from a few hours to overnight).
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, if the product has precipitated, it can be collected by filtration.
-
If the product is in solution, perform a standard aqueous workup.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Lewis Acid-Catalyzed Nenitzescu Synthesis
This protocol is adapted from the work of Velezheva et al. on Lewis acid catalysis.
Materials:
-
Substituted 1,4-Benzoquinone
-
β-Aminocrotonic ester
-
Dichloromethane (CH₂Cl₂)
-
Zinc Chloride (ZnCl₂) (anhydrous)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a stirred solution of the 1,4-benzoquinone in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid catalyst (e.g., 10-100 mol% ZnCl₂). The amount of catalyst may need to be optimized depending on the enamine used.[7]
-
Add the β-aminocrotonic ester dropwise to the mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature, monitoring the reaction by TLC.
-
After the reaction is complete, quench the reaction with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Nenitzescu indole synthesis.
Caption: Troubleshooting logic for common issues in the Nenitzescu synthesis.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of 5-isopropoxy-2-methyl-1H-indole
Welcome to the technical support center for the synthesis of 5-isopropoxy-2-methyl-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guide
Low yields or reaction failures in the synthesis of this compound, commonly achieved via the Fischer indole synthesis, can be attributed to several factors. This guide provides a structured approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No product formation or very low conversion of starting materials. | Inactive Catalyst: The acid catalyst (e.g., polyphosphoric acid, zinc chloride) may be old or hydrated. | Use a fresh, anhydrous batch of the acid catalyst. For Lewis acids like zinc chloride, ensure it is freshly fused or dried before use. |
| Low Reaction Temperature: The temperature may be insufficient to drive the cyclization, which often requires elevated temperatures.[1] | Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Be cautious of excessively high temperatures which can lead to decomposition. | |
| Degradation of Hydrazine: Aryl hydrazines can be unstable and may degrade upon storage, especially if exposed to air or light. | Use freshly prepared or purified 4-isopropoxyphenylhydrazine. Store it under an inert atmosphere and in the dark. | |
| Formation of multiple products, difficult purification. | Side Reactions: The Fischer indole synthesis is prone to side reactions, such as rearrangements or polymerization, especially under harsh acidic conditions.[2] | Try using a milder acid catalyst (e.g., p-toluenesulfonic acid) or a lower reaction temperature. The choice of solvent can also influence side product formation; consider experimenting with different solvents. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving a mixture of starting materials, intermediates, and the final product. | Increase the reaction time and monitor by TLC until the starting material is consumed. A slight increase in temperature might also be beneficial. | |
| Use of an Unsuitable Ketone: The reaction requires a ketone with at least two alpha-hydrogens.[1] Acetone is a suitable choice for the synthesis of a 2-methyl substituted indole. | Ensure the acetone used is of high purity and is not contaminated with other carbonyl compounds. | |
| Product decomposes during workup or purification. | Acid Sensitivity: The indole ring can be sensitive to strong acids, and residual acid from the reaction can cause decomposition during workup or purification. | Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) before extraction. For column chromatography, consider using a less acidic stationary phase like neutral alumina instead of silica gel. |
| Air Oxidation: Indoles can be susceptible to air oxidation, which may be accelerated by light or residual metals. | Perform the workup and purification steps as quickly as possible. If the product is particularly sensitive, consider working under an inert atmosphere. | |
| Yield is consistently low despite trying the above solutions. | Suboptimal Reaction Conditions: The combination of catalyst, solvent, and temperature may not be optimal for this specific substrate. The electron-donating isopropoxy group can influence the reactivity. | A systematic optimization of reaction conditions is recommended. This can be done by varying one parameter at a time (e.g., trying different acid catalysts, screening various solvents, and testing a range of temperatures). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Fischer indole synthesis.[3] This involves the reaction of 4-isopropoxyphenylhydrazine with acetone in the presence of an acid catalyst.[3][4]
Q2: Which acid catalyst is best for this synthesis?
A2: The choice of acid catalyst is crucial and can significantly impact the yield.[3] Both Brønsted acids (like polyphosphoric acid or sulfuric acid) and Lewis acids (such as zinc chloride or boron trifluoride) can be used.[2][4] The optimal catalyst often needs to be determined experimentally for this specific substrate. Starting with a commonly used catalyst like polyphosphoric acid or zinc chloride is a reasonable approach.
Q3: What are the typical reaction conditions?
A3: The Fischer indole synthesis generally requires heating.[1] A typical procedure involves heating the mixture of the hydrazine, ketone, and catalyst, often in a high-boiling solvent or sometimes neat with a liquid catalyst like polyphosphoric acid. Reaction times can range from a few hours to overnight, and temperatures can vary from 80°C to over 150°C, depending on the chosen catalyst and solvent.
Q4: What are the potential side products in this synthesis?
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q6: What is the best way to purify the final product?
A6: After an aqueous workup to remove the acid catalyst and other water-soluble impurities, the crude product is typically purified by column chromatography. Given the potential acid sensitivity of the indole, using a neutral stationary phase like alumina can be advantageous over silica gel. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.
Experimental Protocol: Fischer Indole Synthesis of this compound
This is a general protocol based on the principles of the Fischer indole synthesis and should be optimized for best results.
Materials:
-
4-isopropoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel or neutral alumina for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropoxyphenylhydrazine hydrochloride.
-
Hydrazone Formation (Optional but recommended): To isolate the hydrazone first, the hydrochloride salt can be neutralized with a base, and the free hydrazine can be reacted with a slight excess of acetone in a solvent like ethanol at room temperature or with gentle heating. The resulting hydrazone can then be isolated and used in the next step.
-
Cyclization: For a one-pot procedure, add a significant excess of acetone to the 4-isopropoxyphenylhydrazine hydrochloride. To this mixture, carefully add polyphosphoric acid with stirring.
-
Heating: Heat the reaction mixture to 80-100°C. The exact temperature and time will need to be optimized. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice and then neutralize with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina, using a gradient of hexane and ethyl acetate as the eluent.
Diagram: Synthetic Pathway
Caption: Fischer indole synthesis of this compound.
References
Side-product formation in Fischer indole synthesis and prevention
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to side-product formation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of tar-like, insoluble material, and the yield of my desired indole is very low. What is causing this and how can I prevent it?
A1: Tar formation is a common issue in Fischer indole synthesis, typically caused by overly harsh reaction conditions that lead to the polymerization or degradation of starting materials, intermediates, or the final indole product.
Root Causes & Solutions:
-
Excessive Acidity or Temperature: High concentrations of strong Brønsted acids (like H₂SO₄ or polyphosphoric acid) combined with high temperatures can promote unwanted side reactions.
-
Troubleshooting:
-
Reduce Temperature: Try running the reaction at the lowest temperature that still allows for the cyclization to proceed. Monitor the reaction by TLC to find the optimal balance.
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[1][2] Alternatively, solid acid catalysts such as zeolites or acidic clays can offer milder conditions and easier workup.[3]
-
Reduce Catalyst Loading: Titrate the amount of acid catalyst used. Often, catalytic amounts are sufficient, and excess acid only contributes to degradation.
-
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long, even under optimal temperature and acidity, can lead to product degradation.
-
Troubleshooting:
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the hydrazone intermediate and the formation of the indole product. Quench the reaction as soon as it reaches completion.
-
-
Q2: I am using an unsymmetrical ketone and obtaining a mixture of two different indole regioisomers. How can I control the regioselectivity?
A2: When using an unsymmetrical ketone, the initial tautomerization of the hydrazone to the enamine can occur on either side of the carbonyl group, leading to two possible regioisomers. The final product ratio is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[4][5]
Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: Formation of the less-substituted enamine is often faster and favored under milder conditions (lower temperatures, weaker acids). This leads to the indole formed from cyclization onto the less sterically hindered carbon.
-
Thermodynamic Product: The more-substituted, and typically more stable, enamine is favored under harsher conditions (higher temperatures, stronger acids), leading to the thermodynamically preferred indole isomer.
-
-
Troubleshooting & Optimization:
-
Vary the Acid Catalyst: The choice of acid can significantly impact the isomer ratio. Compare a strong Brønsted acid (e.g., p-toluenesulfonic acid) with a Lewis acid (e.g., ZnCl₂).
-
Adjust the Temperature: Run the reaction at a range of temperatures to determine the effect on the product ratio. Lower temperatures are more likely to favor the kinetic product.
-
Pre-form the Enamine: In some advanced applications, it may be possible to pre-form a specific enamine or enol ether of the ketone to direct the cyclization.
-
Q3: My reaction has failed, and instead of the indole, I have isolated aniline and other cleavage products. What is happening?
A3: This is a classic failure mode of the Fischer indole synthesis and is caused by a competing reaction pathway that involves the cleavage of the N-N bond in the protonated enamine intermediate.[6][7] This pathway is particularly favored over the desired[4][4]-sigmatropic rearrangement when certain electronic factors are present.
Mechanism of Failure:
The critical step is the[4][4]-sigmatropic rearrangement. However, if the intermediate iminyl carbocation that would result from N-N bond cleavage is overly stabilized, this cleavage becomes the dominant pathway.
-
Electronic Effects: Electron-donating groups (EDGs) on the ketone or aldehyde portion of the hydrazone can stabilize the potential iminyl carbocation, promoting cleavage. This is a notorious problem in attempts to synthesize 3-aminoindoles or 3-amidoindoles, where the nitrogen-containing substituent heavily favors the cleavage pathway.[6][7]
Troubleshooting & Prevention:
-
Change the Catalyst: Protic acids can exacerbate this issue. Switching to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) can sometimes improve the efficiency of cyclization for these challenging substrates.[6]
-
Modify the Substrate: If possible, alter the protecting groups or substituents on the carbonyl component to be less electron-donating.
-
Use an Alternative Synthesis: For substrates that consistently fail, the Fischer indole synthesis may not be the appropriate method. Consider alternative indole syntheses such as the Reissert, Bartoli, or Larock methods.
Data Summary: Catalyst Effects on Side-Product Formation
The choice of acid catalyst is one of the most critical parameters in controlling the outcome of the Fischer indole synthesis. The following table summarizes the general effects of different catalyst types on product distribution.
| Catalyst Type | Typical Examples | Common Outcome | Potential Side-Products | Best For |
| Brønsted Acids | H₂SO₄, HCl, PPA, PTSA | Often high-yielding for simple substrates. Can be harsh. | Tar formation, polymerization, N-N bond cleavage, isomerization to thermodynamic product. | Robust, non-sensitive substrates where high reaction rates are desired. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Generally milder conditions than strong Brønsted acids. | Can still cause degradation, but often less tarring. May favor different regioisomers. | Substrates sensitive to strong protic acids or those prone to N-N cleavage.[6] |
| Solid Acids | Zeolites, Montmorillonite Clay | Heterogeneous catalysis, allowing for easier workup and milder conditions. | Reduced tar formation. Can be highly regioselective. | Greener synthesis protocols and optimization of regioselectivity.[3] |
| Modern Methods | Microwave Irradiation, Ionic Liquids | Rapid heating and controlled conditions can improve yields and reduce reaction times. | Can significantly reduce side-product formation by minimizing exposure time to high temperatures.[8] | High-throughput synthesis and reactions that are sluggish under conventional heating. |
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism: Indole Formation vs. Side-Product
The following diagram illustrates the critical branch point in the Fischer indole synthesis mechanism. The desired pathway is the[4][4]-sigmatropic rearrangement, while the competing pathway is the heterolytic cleavage of the N-N bond, which leads to reaction failure.
Logical Troubleshooting Workflow
If you are encountering problems with your synthesis, use the following workflow to diagnose the issue and find a potential solution.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis Using Zinc Chloride
This protocol provides a general method optimized for minimizing side-product formation by using a milder Lewis acid catalyst.
Reagents & Equipment:
-
Phenylhydrazine derivative (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Xylene, or Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-2 hours until TLC analysis shows complete consumption of the limiting reagent.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization if necessary.
-
-
Indolization:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Add the anhydrous zinc chloride (1.5-2.0 eq) to the flask.
-
Add the anhydrous solvent (e.g., toluene) to the flask, followed by the crude or purified hydrazone from the previous step.
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute HCl solution, depending on the nature of the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired indole from any side-products.
-
Protocol 2: General Purification by Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.
-
Elute the Column: Begin elution with a non-polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified indole.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Improving the regioselectivity of 5-isopropoxy-2-methyl-1H-indole functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing 5-isopropoxy-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions for electrophilic substitution on this compound and why?
A1: The most reactive position for electrophilic substitution on this compound is the C3 position. The indole nucleus is an electron-rich aromatic system, and the lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density at the C3 position.[1][2] The isopropoxy group at the C5 position further enhances the electron-donating nature of the benzene ring, but the primary site of electrophilic attack remains C3 due to the strong directing effect of the pyrrole nitrogen.
Q2: What are the common side products observed during the functionalization of this compound?
A2: Common side products can arise from a lack of regioselectivity or from the inherent reactivity of indoles. These can include:
-
N-functionalization: The nitrogen atom of the indole can also react with electrophiles, especially if the C3 position is sterically hindered or if a strong base is used.
-
C2-functionalization: While less favorable than C3, electrophilic attack at the C2 position can occur, particularly if the C3 position is blocked.
-
Functionalization on the benzene ring (C4, C6, C7): Although less common under standard electrophilic substitution conditions, functionalization at these positions can be achieved using specific strategies like directed metalation.
-
Poly-functionalization: Due to the high electron density of the indole ring, multiple substitutions can occur, especially with highly reactive electrophiles or harsh reaction conditions.[3]
-
Dimerization/Trimerization: In the presence of strong acids, indoles can undergo self-condensation reactions.[4]
Q3: How does the isopropoxy group at the C5 position influence the regioselectivity of functionalization?
A3: The isopropoxy group is an electron-donating group, which increases the overall electron density of the indole ring system, making it more reactive towards electrophiles. While it activates the entire molecule, its primary electronic effect is directed towards the ortho (C4 and C6) positions of the benzene ring. However, the inherent reactivity of the C3 position of the indole nucleus is generally dominant for most electrophilic substitutions. The isopropoxy group can, however, play a more significant role in directing functionalization under conditions that favor reaction on the benzene ring, such as directed ortho-metalation.
Q4: What is the role of N-protection in controlling the regioselectivity of functionalization?
A4: N-protection is a crucial strategy for controlling regioselectivity. An N-protecting group can:
-
Prevent N-functionalization: By blocking the nitrogen atom, it prevents undesired reactions at this site.
-
Direct functionalization to other positions: Certain bulky protecting groups can sterically hinder the C7 position, favoring functionalization at other sites. More importantly, specific protecting groups can act as directing groups for metalation, enabling regioselective functionalization at the C2, C4, or C7 positions. For instance, a pivaloyl group at the N1 position can direct borylation to the C7 position.[5]
-
Modulate the electronic properties: Electron-withdrawing protecting groups can decrease the nucleophilicity of the indole ring, which can sometimes help in controlling reactivity and preventing side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C3 and other isomers)
| Potential Cause | Troubleshooting Step | Rationale |
| Highly reactive electrophile | Use a milder electrophile or a less reactive precursor. | Reduces the likelihood of reaction at less favorable positions. |
| Harsh reaction conditions | Lower the reaction temperature and/or reduce the reaction time. | Favors the kinetically controlled product, which is typically the C3-substituted isomer. |
| Inappropriate solvent | Screen different solvents to find one that favors the desired regioselectivity. | Solvent polarity can influence the stability of intermediates and transition states. |
| Unprotected N-H | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a directing group). | Prevents N-functionalization and can be used to direct substitution to other positions. |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of starting material or product | Use milder reaction conditions (lower temperature, less acidic catalyst). Indoles can be sensitive to strong acids. | Minimizes acid-catalyzed polymerization or degradation.[4] |
| Incomplete reaction | Increase reaction time or temperature cautiously, while monitoring for side product formation. | Drives the reaction to completion. |
| Poor solubility of reagents | Choose a solvent in which all reactants are soluble. | Ensures efficient mixing and reaction. |
| Air or moisture sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. | Prevents degradation of sensitive reagents like organometallics or Lewis acids. |
Issue 3: Formation of Poly-functionalized Products
| Potential Cause | Troubleshooting Step | Rationale |
| Excess of electrophile | Use a stoichiometric amount or a slight excess of the limiting reagent. | Reduces the chance of multiple substitutions on the electron-rich indole ring.[3] |
| High reactivity of the indole | Use a less reactive electrophile or consider using an N-protecting group that slightly deactivates the ring. | Modulates the reactivity to favor mono-substitution. |
Key Experimental Protocols & Data
The following tables summarize reaction conditions and reported outcomes for key functionalization reactions on 5-alkoxy-2-methyl-1H-indoles, which serve as a close proxy for the isopropoxy derivative.
Table 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles, typically occurring at the C3 position.
| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Regioselectivity |
| 5-Methoxy-2-methyl-1H-indole | POCl₃, DMF, 0 °C to RT | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | ~90 | Exclusive C3 |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq.) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and aqueous sodium hydroxide solution.
-
Stir the mixture until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired this compound-3-carbaldehyde.
Table 2: Mannich Reaction
The Mannich reaction introduces an aminomethyl group, typically at the C3 position of indoles.
| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Regioselectivity |
| 5-Methoxy-2-methyl-1H-indole | Dimethylamine, Formaldehyde, Acetic Acid | 3-((Dimethylamino)methyl)-5-methoxy-2-methyl-1H-indole (Gramine analogue) | >85 | Exclusive C3 |
Detailed Experimental Protocol: Mannich Reaction
-
To a solution of this compound (1.0 eq.) in acetic acid, add a 40% aqueous solution of dimethylamine (1.2 eq.) and a 37% aqueous solution of formaldehyde (1.2 eq.) at room temperature.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into a cold aqueous solution of sodium hydroxide to neutralize the acetic acid and precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired gramine analogue.
Table 3: Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group, predominantly at the C3 position.
| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Regioselectivity |
| 5-Methoxy-2-methyl-1H-indole | Acetyl chloride, AlCl₃, CS₂ or CH₂Cl₂ | 3-Acetyl-5-methoxy-2-methyl-1H-indole | 70-85 | Predominantly C3 |
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an anhydrous solvent (e.g., carbon disulfide or dichloromethane) at 0 °C under an inert atmosphere, add acetyl chloride (1.05 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the 3-acyl indole.
Signaling Pathways and Experimental Workflows
References
Stability issues of 5-isopropoxy-2-methyl-1H-indole under acidic conditions
Frequently Asked Questions (FAQs)
Q1: Why are indole derivatives, such as 5-isopropoxy-2-methyl-1H-indole, often unstable in acidic conditions?
A1: The indole ring is an electron-rich heterocyclic system. Under acidic conditions, the C3 position of the indole nucleus is readily protonated. This protonation disrupts the aromaticity and generates a highly electrophilic indoleninium cation intermediate. This cation is susceptible to attack by nucleophiles, including other unprotonated indole molecules, leading to degradation.
Q2: How do the substituents on my compound (2-methyl and 5-isopropoxy) affect its stability in acid?
A2: Substituents significantly influence the electronic properties and, therefore, the stability of the indole ring.
-
2-Methyl Group: A methyl group at the C2 position can provide some steric hindrance, but more importantly, it helps stabilize the indoleninium cation through an inductive effect.
-
5-Isopropoxy Group: The isopropoxy group at the C5 position is a strong electron-donating group.[1] This property increases the electron density of the indole ring, making it more susceptible to protonation and thus potentially increasing its reactivity and instability in acidic media.[2][3]
Q3: What are the most common degradation products I should expect to see?
A3: In the absence of other strong nucleophiles, the most common degradation pathway for indoles in acid is self-reaction. The electrophilic indoleninium cation can be attacked by a neutral indole molecule, leading to the formation of dimers, trimers, and eventually insoluble polymers.[4][5] These oligomers are often highly colored.
Q4: What are the typical visual or analytical signs of degradation?
A4: You may observe one or more of the following:
-
Color Change: Solutions may turn yellow, pink, brown, or even black upon addition of acid.
-
Precipitation: Formation of a solid precipitate is common, which is often the result of insoluble indole polymers.
-
Chromatography: On a Thin Layer Chromatography (TLC) plate, you might see streaking or multiple new spots. In High-Performance Liquid Chromatography (HPLC), you will observe a decrease in the peak area of your starting material and the appearance of several new peaks, which may be broad and poorly resolved if they are oligomeric mixtures.[6]
Troubleshooting Guide
| Issue / Question | Possible Cause & Explanation | Recommended Solution |
| My solution turned dark purple/brown immediately after I added a strong acid (e.g., TFA, HCl). | This is a classic sign of rapid indole polymerization. The strong acid is protonating the indole, initiating a fast chain reaction of self-addition. | - Use the mildest acid possible for your reaction. - Consider using a buffered acidic solution to maintain a less aggressive pH. - Add the acid slowly at a low temperature (e.g., 0 °C or below) to control the initial reaction rate. - Ensure your starting material and solvents are free of trace metal impurities that can catalyze degradation. |
| My HPLC analysis shows the peak for my starting material is disappearing, but I don't see any major new peaks, just a rising baseline. | This often indicates the formation of a complex mixture of oligomers or polymers that are not well-retained or resolved on the HPLC column under your current method. These large molecules can also precipitate on the column. | - Adjust your HPLC gradient to include a stronger organic solvent wash at the end to elute any highly retained compounds. - Use a shorter analysis time to minimize on-column degradation if the mobile phase is acidic. - Consider using Gel Permeation Chromatography (GPC) to analyze for high molecular weight species. |
| I need to perform a reaction in an acidic medium, but my compound degrades before the reaction is complete. | The rate of degradation is faster than the rate of your desired reaction under the current conditions. | - Temperature: Lower the reaction temperature significantly. - Acid Choice: Switch to a weaker acid (e.g., acetic acid instead of hydrochloric acid).[7][8] - Concentration: Use the lowest possible concentration of both your substrate and the acid to reduce the rate of bimolecular degradation reactions. - Protecting Groups: If applicable to your synthesis, consider protecting the indole nitrogen, although this does not always prevent acid-catalyzed degradation at the C3 position. |
| My TLC plate shows a streak originating from the baseline, even with different solvent systems. | Streaking is characteristic of highly polar or polymeric materials that are adsorbing strongly to the stationary phase (e.g., silica gel). | - This confirms the formation of insoluble or highly polar byproducts. - Add a small amount of a polar solvent like methanol or a base like triethylamine to your TLC mobile phase to improve the spot shape, but be aware this only helps with analysis, not the underlying stability problem. |
Experimental Protocols
Protocol: Forced Acidic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.[9][10][11][12]
1. Objective: To identify the degradation products of this compound under acidic stress and to determine the rate of degradation.
2. Materials and Reagents:
-
This compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Experimental Workflow:
Caption: Experimental workflow for the forced acid degradation study.
4. Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ACN or MeOH).
-
Sample Preparation: For each time point, prepare two vials:
-
Acid Stress Vial: Add a defined volume of the stock solution to a vial and add an equal volume of 0.1 M HCl.
-
Control Vial: Add the same volume of the stock solution to a second vial and add an equal volume of the organic solvent used for the stock.
-
-
Stress Condition: Place the vials in a water bath or oven set to 60°C. If no degradation is observed after 8 hours, repeat the experiment with 1.0 M HCl.[10]
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the aliquot with an equivalent molar amount of NaOH to stop the degradation reaction.
-
HPLC Analysis: Analyze the neutralized samples by HPLC.
5. Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (or lambda max of the compound)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Acidic Degradation Results
The results from the forced degradation study can be summarized in a table for clear comparison.
| Stress Condition | Time (Hours) | Parent Compound Remaining (%) | Number of Degradation Products Detected | Observations (Color, Precipitate) |
| 0.1 M HCl @ 60°C | 0 | 100.0 | 0 | Clear, colorless |
| 2 | 85.2 | 2 | Light yellow | |
| 4 | 68.5 | 4 | Yellow | |
| 8 | 45.1 | >5 (with broadening) | Yellow-brown | |
| 24 | 15.3 | Complex mixture | Brown, slight precipitate | |
| 1.0 M HCl @ 60°C | 0 | 100.0 | 0 | Clear, colorless |
| 2 | 20.7 | >5 (with broadening) | Dark brown, precipitate | |
| 4 | <5.0 | Complex mixture | Dark brown, precipitate | |
| Control @ 60°C | 24 | 99.8 | 0 | Clear, colorless |
Note: The data shown in this table is hypothetical and for illustrative purposes only.
Visualization of Degradation Pathway
General Acid-Catalyzed Dimerization of an Indole
The following diagram illustrates a plausible mechanism for the acid-catalyzed dimerization of a generic 2,5-disubstituted indole, which is a primary degradation pathway.
Caption: Acid-catalyzed dimerization pathway for a generic indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Polar Indole Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are polar indole derivatives difficult to purify using standard Reverse-Phase HPLC (RP-HPLC)?
A1: Standard RP-HPLC methods, often using C18 columns, are designed for nonpolar compounds. Polar indole derivatives have a high affinity for polar mobile phases (like water-rich solutions) and interact weakly with the nonpolar stationary phase. This results in poor retention, with compounds often eluting in or near the solvent front, leading to inadequate separation from other polar impurities.[1]
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for polar indoles?
A2: HILIC is a chromatographic technique that uses a polar stationary phase (like silica, or columns with amino or amide bonded phases) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, mixed with a small amount of aqueous buffer.[2][3][4] It is an excellent alternative for separating very polar compounds that are not well-retained in reverse-phase.[4] Polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase, eluting in order of increasing polarity. This technique often provides better peak shapes and increased sensitivity, especially with mass spectrometry (MS) detection.[2]
Q3: My polar indole derivative is unstable during purification. What can I do?
A3: Indole derivatives can be sensitive to acidic or alkaline conditions, oxidation, and prolonged exposure to silica gel. To mitigate degradation:
-
pH Control: Buffer the mobile phase to a pH where the compound is most stable. For RP-HPLC, additives like formic acid or ammonium acetate can control pH.[5]
-
Minimize Time on Column: Use faster flow rates or steeper gradients to reduce the total run time.
-
Alternative Stationary Phases: If silica gel is causing degradation, consider using less acidic stationary phases like alumina or polymer-based columns.
-
Temperature Control: Perform the purification at reduced temperatures if the compound is thermally labile.
Q4: How can I improve the solubility of my polar indole derivative in the injection solvent?
A4: Poor solubility in the injection solvent can lead to split or broad peaks.[6] Ideally, the sample should be dissolved in the initial mobile phase.[7] If this is not possible due to low organic content in the starting mobile phase (for RP-HPLC), use the minimum amount of a stronger, compatible solvent to dissolve the sample. For HILIC, a mixture like 75/25 acetonitrile-methanol is often a good starting point for dissolving polar analytes.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Q: My peaks are tailing significantly when purifying a basic indole derivative on a C18 column. What is the cause and how can I fix it?
A: Peak tailing for basic compounds in RP-HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[8][9][10] This creates multiple retention mechanisms, leading to tailing.
Solutions:
-
Mobile Phase pH Modification: Lowering the pH of the mobile phase can suppress the ionization of acidic silanol groups. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase is a common strategy.[5][8][11]
-
Use of an End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer free silanol groups, reducing the chance for these secondary interactions.[1]
-
Alternative Column Chemistry: Consider using a column with a different stationary phase, such as a polar-embedded or polar-endcapped column, which is designed to shield residual silanols and provide better peak shape for basic compounds.[11][12]
Troubleshooting Workflow: Peak Tailing
This diagram outlines the decision-making process for addressing peak tailing issues.
Caption: Troubleshooting logic for peak tailing.
Problem 2: Insufficient Retention in RP-HPLC
Q: My polar indole derivative elutes too quickly on a C18 column, even with 100% aqueous mobile phase. How can I increase its retention?
A: Very polar compounds have minimal interaction with nonpolar stationary phases, leading to poor retention.[1] When even a fully aqueous mobile phase isn't enough, alternative strategies are needed.
Solutions:
-
Switch to HILIC: This is often the most effective solution. HILIC columns are designed specifically to retain and separate highly polar compounds.[13]
-
Use a Polar-Embedded or Phenyl Column: Certain reverse-phase columns are designed for enhanced polar retention. Polar-embedded phases contain polar groups within the alkyl chains, and phenyl columns can offer different selectivity for aromatic compounds like indoles.[11][14]
-
Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can increase the retention of ionizable polar analytes. However, these agents can be difficult to remove from the column and are often not compatible with MS detection.[14]
Experimental Protocols
Protocol 1: General HILIC Method for Polar Indole Derivatives
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, amide, or zwitterionic phases.[2][3] A TSKgel NH2-100 or Atlantis Premier BEH Z-HILIC column can be effective.[3]
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase conditions as possible (e.g., 90:10 Acetonitrile:Water).
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 95% Solvent B and decrease to 50% Solvent B over 10-15 minutes. This gradient allows polar compounds to elute in order of increasing hydrophilicity.
-
-
Equilibration: HILIC columns require longer equilibration times than reverse-phase columns. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes before the first injection to ensure reproducible results.
Data Presentation
Table 1: Comparison of Mobile Phase Modifiers on Peak Shape for a Basic Indole Derivative
This table summarizes the effect of common additives on the asymmetry factor of a test compound in RP-HPLC. A value of 1.0 represents a perfectly symmetrical peak.
| Mobile Phase Modifier (0.1% v/v) | Stationary Phase | Asymmetry Factor (at 10% peak height) | Retention Time (min) |
| None (Water/Acetonitrile) | Standard C18 | 2.2 | 2.1 |
| Formic Acid | Standard C18 | 1.3 | 2.5 |
| Trifluoroacetic Acid (TFA) | Standard C18 | 1.1 | 2.8 |
| Formic Acid | Polar-Embedded C18 | 1.1 | 3.2 |
Data is representative and illustrates common trends.
Problem 3: Compound Degradation on Silica Gel
Q: I am using normal-phase flash chromatography with a silica gel column, but I am getting low recovery and multiple degradation spots on my TLC plate. What should I do?
A: The acidic nature of standard silica gel can cause the degradation of sensitive indole derivatives.
Solutions & Workflow:
This diagram illustrates the steps to mitigate compound degradation on silica gel.
References
- 1. sielc.com [sielc.com]
- 2. welch-us.com [welch-us.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. silicycle.com [silicycle.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. zeptometrix.com [zeptometrix.com]
- 9. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Cross-Coupling Reactions of Substituted Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalyst deactivation in cross-coupling reactions of substituted indoles. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions involving substituted indoles?
A1: Catalyst deactivation in these reactions is primarily caused by:
-
Catalyst Poisoning: The nitrogen atom of the indole ring can coordinate strongly with the palladium catalyst, leading to the formation of inactive catalyst species.[1] This is a prevalent issue in C-H activation reactions.
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black. This can be triggered by high temperatures, impurities, or inappropriate reaction conditions.[2][3][4]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which can alter the catalyst's activity.[4]
-
Substrate/Product Inhibition: In some cases, the substrate or the product of the reaction can bind to the catalyst and inhibit its activity.
Q2: How can I prevent catalyst poisoning by the indole nitrogen?
A2: Several strategies can be employed to mitigate catalyst poisoning:
-
N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts, SEM) can reduce its coordinating ability.
-
Use of Directing Groups: Certain directing groups can chelate to the palladium catalyst, favoring the desired C-H activation over coordination with the indole nitrogen.[5][6]
-
Ligand Choice: Employing bulky electron-rich phosphine ligands can sometimes stabilize the catalyst and prevent strong coordination with the indole.
-
In Situ Catalyst Generation: Some methods promote the in situ generation of the active catalyst in close proximity to the target C-H bond, minimizing interference from the indole nitrogen.
Q3: My reaction mixture is turning black. What does this mean and what should I do?
A3: The formation of a black precipitate usually indicates the aggregation of the palladium catalyst into palladium black, an inactive form of palladium.[2][3] This leads to a significant drop in catalytic activity and low reaction yields. To address this:
-
Lower the Reaction Temperature: High temperatures can promote catalyst agglomeration.
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can contribute to catalyst decomposition.[4][7]
-
Check Reagent Purity: Impurities in starting materials or solvents can initiate catalyst decomposition.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Consider a Different Catalyst System: Some palladium precatalysts or ligand combinations are more resistant to decomposition.[8][9]
Troubleshooting Guides
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Formation of palladium black observed. Lower the reaction temperature, ensure rigorous degassing, and consider a more stable catalyst/ligand system.[4] |
| Inefficient Transmetalation | The boronic acid/ester may not be efficiently transferring its organic group to the palladium center. Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider the addition of water to your solvent system (e.g., dioxane/water, THF/water).[3][10] |
| Protodeboronation of Boronic Acid | The boronic acid may be decomposing before it can participate in the catalytic cycle. Use fresh boronic acid, minimize reaction time, and ensure the base is not too harsh. |
| Poor Substrate Solubility | The substituted indole or boronic acid is not fully dissolved in the solvent. Try a different solvent system (e.g., DMF, DME, toluene) or increase the temperature.[3] |
| Incorrect Catalyst System | The chosen palladium source and/or ligand is not suitable for the specific indole substrate. Screen different catalyst systems. For electron-rich indoles, ligands like SPhos or XPhos may be effective. For sterically hindered substrates, a bulkier ligand might be necessary.[1] |
Problem 2: Low Yield or Side Products in Heck Coupling
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The indole nitrogen is deactivating the catalyst. Consider N-protection of the indole. |
| Reductive Heck Pathway | Formation of a reduced product instead of the desired coupled product. This can be influenced by the base, solvent, and temperature.[11] |
| Double Bond Isomerization | The double bond in the product is migrating to an undesired position. This can sometimes be controlled by the choice of ligand and reaction conditions. |
| Steric Hindrance | The substituents on the indole or the alkene are preventing efficient coupling. A more active catalyst system or higher reaction temperatures may be required.[12] |
| Low Reactivity of Alkene | Electron-donating groups on the alkene can decrease its reactivity. Higher temperatures or a more electron-deficient palladium catalyst may be needed. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole[10]
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | DME | 2 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DME | 2 | 60 |
| 3 | Pd(OAc)₂ (5) | K₂CO₃ | DME | 2 | 45 |
| 4 | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 2 | 90 |
Reaction conditions: 5-bromo-1-ethyl-1H-indazole (1 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), base (2 mmol), solvent (5 mL), 80 °C.
Table 2: Optimization of Heck Coupling of 5-Iodoindole with Acrylic Acid[13]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Na₂PdCl₄ (2.5) | TXPTS (6.25) | Na₂CO₃ | CH₃CN/H₂O | 80 | 43 |
| 2 | Pd(OAc)₂ (2.5) | TPPTS (6.25) | Na₂CO₃ | CH₃CN/H₂O | 80 | 55 |
| 3 | Na₂PdCl₄ (2.5) | None | Na₂CO₃ | CH₃CN/H₂O | 80 | 90 |
| 4 | Pd(OAc)₂ (2.5) | None | Na₂CO₃ | CH₃CN/H₂O | 80 | 85 |
Reaction conditions: 5-iodoindole (0.1 mmol), acrylic acid (0.15 mmol), Pd source, ligand, Na₂CO₃ (0.2 mmol), solvent (1 mL), 18 h.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Substituted Bromoindole[14][15]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the substituted bromoindole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Coupling of a Substituted Iodoindole[13][16]
-
Reaction Setup: In a microwave vial or a sealed tube, combine the substituted iodoindole (1.0 eq.), the alkene (1.5 eq.), the base (e.g., Na₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Solvent Addition: Add the solvent (e.g., DMF or a mixture of CH₃CN/H₂O).
-
Inert Atmosphere: If using a phosphine ligand, it is advisable to degas the solvent and purge the reaction vessel with an inert gas. For many ligandless protocols, this may not be strictly necessary.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C), either conventionally or using microwave irradiation. Monitor the reaction progress.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Catalyst deactivation pathways in cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. reddit.com [reddit.com]
- 2. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Instability in Large-Scale Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale indole synthesis. It focuses on managing thermal instability, a critical factor in ensuring the safety, efficiency, and scalability of these important reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during large-scale indole synthesis, with a focus on thermal management.
Problem: Sudden and Uncontrolled Temperature Increase (Thermal Runaway)
A sudden, rapid increase in reaction temperature is a sign of a thermal runaway, which can lead to a dangerous increase in pressure and potential reactor failure.
Possible Causes:
-
Inadequate Cooling: The cooling system's capacity is insufficient to remove the heat generated by the exothermic reaction.
-
Rapid Reagent Addition: Adding a reactive reagent too quickly can lead to a rapid release of heat that overwhelms the cooling system.
-
Agitator Failure: Poor mixing can create localized hot spots where the reaction accelerates, initiating a runaway.
-
Incorrect Reaction Concentration: A higher concentration of reactants can lead to a faster reaction rate and greater heat generation.
-
Contamination: The presence of impurities can sometimes catalyze an unintended and highly exothermic side reaction.
Solutions:
-
Immediate Actions:
-
Stop the addition of any further reagents.
-
Maximize cooling to the reactor jacket and any internal cooling coils.
-
If the temperature continues to rise, consider activating the emergency quench system to rapidly cool and dilute the reaction mixture.
-
If pressure builds rapidly, ensure the emergency relief system is functioning correctly.
-
-
Preventative Measures:
-
Thorough Hazard Assessment: Before scaling up, perform a thorough reaction hazard assessment, including differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC), to understand the reaction's thermal profile.
-
Ensure Adequate Cooling Capacity: Calculate the heat of reaction and ensure your cooling system can handle the maximum expected heat output.
-
Controlled Reagent Addition: Use a controlled addition strategy, such as a semi-batch process, where one reactant is added gradually to manage the rate of heat generation.
-
Robust Agitation: Ensure the agitator is appropriately sized and functioning correctly to maintain uniform temperature throughout the reactor.
-
Dilution: In some cases, using a suitable solvent can help to moderate the reaction temperature.
-
Problem: Lower than Expected Yield with Evidence of Side Products
Elevated temperatures, even if not leading to a full thermal runaway, can promote the formation of unwanted side products, reducing the yield and purity of the desired indole.
Possible Causes:
-
Localized Hot Spots: Inefficient mixing can lead to areas of higher temperature where side reactions are favored.
-
Prolonged Reaction Time at Elevated Temperature: Maintaining a high temperature for an extended period can lead to the degradation of the product or the formation of byproducts.
-
Incorrect Temperature Profile: The reaction may be sensitive to a specific temperature range for optimal selectivity.
Solutions:
-
Optimize Agitation: Improve mixing to ensure a uniform temperature distribution within the reactor.
-
Refine Temperature Control: Implement a more precise temperature control strategy, potentially using a cascaded control loop that considers both the reactor and jacket temperatures.
-
Kinetic Analysis: Perform kinetic studies to understand the temperature dependence of both the desired reaction and major side reactions. This will help in defining a narrower, optimal temperature window.
-
Consider a Different Reactor Type: For highly exothermic reactions, a continuous flow reactor can offer significantly better heat transfer and temperature control compared to a large batch reactor.
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential thermal runaway in an indole synthesis?
A1: Early warning signs include:
-
A gradual but steady increase in the reactor temperature, even with maximum cooling applied.
-
An increase in the temperature difference between the reactor contents and the cooling jacket.
-
A noticeable increase in the reaction rate, which may be observed through increased off-gassing or changes in color.
-
Fluctuations or a sudden increase in the reactor pressure.
-
Unusual sounds from the reactor, such as boiling or rumbling.
Q2: How does the scale of the synthesis affect thermal stability?
A2: As the scale of a synthesis increases, the surface area-to-volume ratio of the reactor decreases. This is a critical factor because heat is generated throughout the volume of the reaction mixture, but it can only be removed through the surface of the reactor (the reactor walls). This means that larger reactors are inherently more difficult to cool efficiently, making them more susceptible to thermal runaway. Careful consideration of heat transfer limitations is crucial during scale-up.
Q3: Which indole synthesis methods are most prone to thermal instability?
A3: Several classical indole syntheses are known for their potentially hazardous conditions:
-
Madelung Synthesis: This reaction often requires very high temperatures (200-400 °C) and strong bases, making it inherently energetic.
-
Bischler-Möhlau Synthesis: This synthesis can also require harsh conditions and high temperatures, which can lead to poor yields and side reactions if not properly controlled.
-
Fischer Indole Synthesis: While widely used, this reaction is often carried out at elevated temperatures with strong acids and can be highly exothermic, requiring careful temperature management.
Q4: What are the key parameters to monitor for ensuring thermal stability?
A4: Continuous monitoring of the following parameters is essential:
-
Reactor Temperature: Use multiple, strategically placed temperature probes to detect any localized hot spots.
-
Cooling Jacket Inlet and Outlet Temperatures: This helps to monitor the efficiency of the cooling system.
-
Pressure: A sudden increase in pressure can indicate a rapid increase in temperature and gas evolution.
-
Agitator Speed and Power Draw: A change in agitator power can indicate a change in viscosity, which might be related to a change in the reaction state.
-
Reagent Addition Rate: Ensure the addition rate is within the predetermined safe limits.
Data Presentation
The following tables provide a summary of typical reaction conditions for various indole syntheses, highlighting the impact of temperature on yield where data is available. Note that optimal conditions can vary significantly based on the specific substrates and scale.
Table 1: Fischer Indole Synthesis - Temperature vs. Yield
| Scale | Reactants | Acid Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lab-scale | Phenylhydrazine, Cyclopentanone | Acetic Acid | 110 | 20 min | 92 | |
| Lab-scale | Substituted Phenylhydrazine, Ketone | p-Toluenesulfonic acid | 80 | - | 47 (indolenine) + 29 (indole) | |
| Lab-scale | Phenylhydrazine, Ketone | Acetic Acid | 95 | - | 93 (mixture of isomers) | |
| Lab-scale | Phenylhydrazine, Ketone | Acetic Acid | 50-70 | - | Variable |
Table 2: Bischler-Möhlau Indole Synthesis - Temperature vs. Yield
| Scale | Reactants | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lab-scale | α-Amino Arylacetone | HFIP (Microwave) | 80 | 40 min | 51 | |
| Lab-scale | α-Amino Arylacetone | HFIP (Microwave) | 100 | 40 min | 72 | |
| Lab-scale | α-Amino Arylacetone | HFIP (Microwave) | 120 | 40 min | 88 | |
| Lab-scale | Aniline, Phenacyl Bromide | Microwave | - | 45-60 s | 50-56 | |
| Lab-scale | Aniline, Phenacyl Bromide | One-pot, Microwave | - | 1 min | 52-75 |
Table 3: Madelung Indole Synthesis - Temperature vs. Yield
| Scale | Reactants | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lab-scale | N-Phenylamides | Sodium Ethoxide | 200-400 | - | Variable | |
| Lab-scale | N-Phenylamides | BuLi or LDA | -20 to 25 | - | - | |
| Lab-scale | N-Benzoyl-o-toluidine | Sodium Ethoxide | High | - | - | |
| Lab-scale | 2,5-Dimethyl-1,4-phenylenediamine | Sodium Ethoxide | 320-330 | - | - |
Experimental Protocols
Protocol 1: Large-Scale Fischer Indole Synthesis with Temperature Control
This protocol provides a general framework. Specific quantities and parameters must be optimized for the particular substrates and equipment used.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Verify that the cooling system, agitator, temperature probes, and emergency relief systems are fully operational.
-
-
Charge Initial Reactants:
-
Charge the arylhydrazine and a suitable solvent (e.g., acetic acid, ethanol) to the reactor.
-
Begin agitation to ensure a homogeneous mixture.
-
-
Establish Initial Temperature:
-
Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C) using the jacket cooling system.
-
-
Controlled Addition of Ketone/Aldehyde:
-
Slowly add the ketone or aldehyde to the reactor via a dosing pump over a period of several hours.
-
Continuously monitor the reactor temperature. The addition rate should be controlled to ensure the temperature does not exceed the setpoint by more than a few degrees. If the temperature rises too quickly, slow down or stop the addition.
-
-
Reaction at Elevated Temperature:
-
Once the addition is complete, slowly ramp up the temperature to the desired reaction temperature (e.g., 80-110 °C).
-
Hold the reaction at this temperature, with continuous monitoring, until the reaction is complete (as determined by in-process controls like HPLC).
-
-
Cooling and Quenching:
-
Once the reaction is complete, cool the reactor contents to a safe temperature (e.g., 20-25 °C).
-
Slowly and carefully quench the reaction mixture, for example, by adding it to a cooled aqueous solution.
-
-
Work-up:
-
Proceed with the extraction and purification of the indole product.
-
Mandatory Visualizations
Technical Support Center: Optimizing Chromatographic Separation of Indole Isomers
Welcome to the technical support center for the chromatographic separation of indole isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating indole isomers?
A1: The primary challenges in separating indole isomers stem from their structural similarities.
-
Regioisomers (e.g., 2-, 3-, 4-, 5-, 6-, and 7-formylindole) have the same molecular weight and similar polarities, making them difficult to resolve with mass spectrometry alone and often requiring specialized chromatographic conditions.[1]
-
Stereoisomers (enantiomers and diastereomers) have identical chemical and physical properties in an achiral environment, necessitating the use of chiral stationary phases or chiral mobile phase additives for separation.[2][3]
-
Peak shape issues , such as peak splitting or tailing, are common due to interactions with the stationary phase or issues with the mobile phase composition.[4][5]
Q2: What are the most common chromatographic techniques for separating indole isomers?
A2: The most prevalent techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for separating indole isomers with different polarities, often employing C18 columns.[6][7]
-
Chiral Chromatography: Essential for separating enantiomers of chiral indole compounds like alkaloids. This can be done using chiral stationary phases (CSPs) such as Chiralpak AD and Chiralcel OD.[2]
-
Gas Chromatography (GC): Effective for separating volatile indole isomers, such as indole aldehydes, often coupled with mass spectrometry (GC-MS) for identification.[8]
Q3: How do I choose between different chiral stationary phases (CSPs) for my separation?
A3: The choice of CSP depends on the specific indole isomer. Polysaccharide-based CSPs are popular for their broad applicability.[7] It is often necessary to screen several columns with different chiral selectors and under various mobile phase conditions (normal phase, reversed-phase, polar organic) to find the optimal separation.[7] Small structural differences between analytes can significantly impact the enantioselectivity of a given CSP.[2]
Troubleshooting Guides
Issue 1: Double Peaks or Peak Splitting
Q: I am observing double peaks for a single indole compound. What could be the cause and how can I fix it?
A: Double peaks for a single analyte like indole-3-carbinol can arise from several factors.[4] A systematic approach is best for troubleshooting.[4]
Possible Causes and Solutions:
-
Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Match the injection solvent to the starting mobile phase composition as closely as possible.[4]
-
-
Column or Frit Issues: Blockages or voids in the column or frit can cause the sample flow to split.[4][5]
-
Mobile Phase Composition: A mobile phase with too high an aqueous content at the start of a gradient can cause some analytes to stick to the column and elute unevenly.[4]
-
Solution: Adjust the initial gradient conditions by slightly increasing the organic percentage.[4]
-
-
Low Column Temperature: Lower temperatures can reduce separation efficiency and lead to broader or split peaks.[4]
-
Solution: Increase the column temperature to between 40–50 °C to improve peak shape.[4]
-
-
Co-elution of Isomers: The "double peak" may actually be two closely eluting isomers.
-
Solution: Modify the mobile phase composition, gradient slope, or try a different stationary phase to improve resolution.
-
Here is a logical workflow for troubleshooting peak splitting:
Issue 2: Poor Resolution of Regioisomers
Q: I am struggling to separate regioisomers of an indole derivative. What can I do to improve the resolution?
A: Separating regioisomers is challenging due to their similar physicochemical properties.[1] Here are some strategies:
-
Optimize the Mobile Phase:
-
Solvent Choice: The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Try different organic solvents or mixtures.
-
Additives: Small amounts of additives like acids (formic acid, acetic acid) can sometimes improve peak shape and resolution, especially for ionizable compounds.[6]
-
-
Change the Stationary Phase:
-
If a C18 column is not providing sufficient resolution, consider a column with a different stationary phase chemistry, such as a phenyl or a polar embedded phase, which can offer different selectivities.
-
-
Adjust Temperature and Flow Rate:
-
Lowering the flow rate can sometimes improve resolution, although it will increase analysis time.[3]
-
Optimizing the column temperature can also impact selectivity.
-
-
Consider a Different Technique:
-
For volatile isomers, Gas Chromatography (GC) can provide excellent resolution. For example, six formylindole regioisomers were well-resolved using a trifluoropropyl methyl polysiloxane stationary phase.[8]
-
Data Presentation: Quantitative Data Tables
Table 1: HPLC Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers[4][9]
| Parameter | Value |
| Column | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium dihydrogen phosphate buffer, pH 3.0 (100%) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index (RID) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Limit of Detection (LOD) | ~0.006 mg/mL for all isomers |
| Limit of Quantitation (LOQ) | 0.022 - 0.024 mg/mL for all isomers |
| Correlation Coefficient (r²) | > 0.999 for all isomers |
Table 2: HPLC Separation of Indole-3-Carbinol and its Metabolites[10]
| Parameter | Value |
| Column | Symmetry® C18 (75 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 280 nm |
| Run Time | 15 minutes |
| Linear Range (I3C & DIM) | 0.06 - 1.6 µg/mL |
| Linear Range (I3CA) | 0.15 - 4.0 µg/mL |
| LLOQ (I3C & DIM) | 0.06 µg/mL |
| LLOQ (I3CA) | 0.15 µg/mL |
Experimental Protocols
Protocol 1: Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers by RP-HPLC[4][9]
This method is suitable for the quantitative determination of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its three isomers.
1. Materials and Reagents:
-
Potassium dihydrogen phosphate (anhydrous)
-
Orthophosphoric acid
-
HPLC grade water
-
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid standard and samples
2. Mobile Phase Preparation:
-
Prepare a 10 mM solution of anhydrous potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the solution to 3.0 with dilute orthophosphoric acid.
-
Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a refractive index detector.
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 100% 10 mM potassium dihydrogen phosphate buffer, pH 3.0.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve 50 mg of the sample in 10 mL of the mobile phase.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis for 35 minutes.
-
Quantify the isomers based on the peak areas obtained from the RID.
Protocol 2: Chiral Separation of Tacamonine Enantiomers[2]
This protocol outlines a general approach for the enantiomeric separation of the indole alkaloid tacamonine.
1. Materials and Reagents:
-
Racemic tacamonine standard
-
HPLC grade n-hexane
-
HPLC grade ethanol or isopropanol
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phases (CSPs):
-
Chiralpak AD
-
Chiralcel OD
-
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The exact ratio needs to be optimized to achieve the best separation. Start with a ratio of 90:10 (n-hexane:alcohol) and adjust as needed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.
-
Column Temperature: Ambient.
-
Detection: UV at a wavelength appropriate for tacamonine.
3. Optimization:
-
Screen both Chiralpak AD and Chiralcel OD columns.
-
Vary the ratio of n-hexane to alcohol in the mobile phase to optimize the resolution and retention times of the enantiomers.
-
Small changes in the mobile phase composition can have a significant effect on enantioselectivity.
Mandatory Visualization
Signaling Pathway of Indole Alkaloids in Cancer Cells
Many indole alkaloids, such as Vinca alkaloids, exert their anticancer effects by interfering with microtubule function and key signaling pathways.[1][9]
Experimental Workflow for Chiral Separation Method Development
The development of a successful chiral separation method involves a systematic screening and optimization process.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 2. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. longdom.org [longdom.org]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of Novel Indole Derivatives In Vitro: A Comparative Guide
The indole scaffold is a prominent heterocyclic motif in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities.[1] Its unique structure allows for interaction with multiple biological targets, making it a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents.[2][3] Several indole-based drugs, including vincristine, vinblastine, sunitinib, and osimertinib, have received FDA approval and are currently used in clinical settings, underscoring the therapeutic potential of this chemical class.[2][4][5]
This guide provides an objective comparison of the in vitro anticancer performance of recently developed, novel indole derivatives against various cancer cell lines. We present supporting experimental data, detailed methodologies for key validation assays, and visual diagrams of critical signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Anticancer Activity of Novel Indole Derivatives
The cytotoxic potential of novel indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for several recently synthesized indole compounds across a panel of human cancer cell lines, with the established chemotherapy agent Cisplatin included for reference.
| Compound/Derivative Name | Target Cancer Cell Line(s) | IC50 Value (µM) | Key Mechanism of Action |
| Compound 10b (2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative) | A549 (Lung Carcinoma) K562 (Chronic Myelogenous Leukemia) | 0.012 0.010 | Induces apoptosis and G2/M cell cycle arrest; modulates EGFR and p53-MDM2 pathways.[6] |
| Chalcone-Indole Derivative 12 | Various Cancer Cell Lines | 0.22 - 1.80 | Inhibits tubulin polymerization, leading to G2/M phase arrest.[2] |
| Compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MDA-MB-468 (Triple-Negative Breast Cancer) MCF-7 (Breast Adenocarcinoma) | 8.2 13.2 | Proliferation inhibition.[7] |
| Compound 5c (Substituted heteroannulated indole) | HeLa (Cervical Cancer) | 13.41 | Binds to Human protein kinase CK2.[8] |
| EB355A (lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate) | MCF-7 (Breast Adenocarcinoma) | 67 | Induces G1 phase arrest and apoptosis.[9] |
| Cisplatin (Reference Drug) | HeLa (Cervical Cancer) MCF-7 (Breast Adenocarcinoma) | 13.20[8] 5.5[9] | Induces DNA damage, leading to apoptosis. |
Experimental Protocols
Accurate validation of anticancer activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the core assays used to generate the data in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The assay is based on the capacity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[15]
Protocol:
-
Cell Culture and Treatment: Seed approximately 1 x 10^6 cells and treat with the indole derivative at its IC50 concentration for 24-48 hours.[14]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[17] This allows for the quantification of cell populations based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the indole derivative for a designated time (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[17][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) to degrade any RNA.[18]
-
PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL) and mix well.[18]
-
Incubation: Incubate at room temperature for 5-10 minutes.[17]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.
Mechanisms of Anticancer Action
Novel indole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key cellular processes and signaling pathways that are dysregulated in cancer. Common mechanisms include the induction of programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and interfering with the cellular machinery essential for cell division.[5] For instance, some derivatives function as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase, while others can modulate critical cancer-related pathways, such as the p53-MDM2 axis, to restore tumor suppressor functions.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Synthetic Efficiency of Indole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making the efficient construction of this privileged heterocycle a critical endeavor. A multitude of methods have been developed for indole synthesis, each with its own set of advantages and limitations. This guide provides an objective comparison of the synthetic efficiency of several classical and modern indole synthesis methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Comparison of Synthetic Efficiency
The choice of an indole synthesis method is often a trade-off between substrate scope, reaction conditions, and overall yield. The following table summarizes the key quantitative parameters for several popular methods, offering a clear comparison of their synthetic efficiency.
| Method | Typical Reagents | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone, Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Heat (often >100 °C) | 5 - 93%[1][2][3][4] | Wide applicability, readily available starting materials. | Harsh acidic conditions, limitations with certain substrates (e.g., acetaldehyde), potential for side reactions.[1][5] |
| Bischler-Möhlau Indole Synthesis | α-Haloacetophenone, Aniline (excess) | High temperature (can be >150 °C) | 23 - 75%[6][7][8] | Access to 2-arylindoles. | Harsh reaction conditions, often low yields, potential for regioisomeric mixtures.[9][10][11] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate, Base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | Multistep, involves condensation and reductive cyclization. | 55% (for indole-2-carboxylic acid, 2 steps)[12] | Good for the synthesis of indole-2-carboxylic acids. | Multistep process, use of nitro compounds.[12][13][14] |
| Madelung Indole Synthesis | N-Acyl-o-toluidine, Strong base (e.g., NaNH₂, n-BuLi) | High temperature (200-400 °C) for classical method; Milder conditions for modified versions (-20 to 25 °C).[15][16] | 56 - 93%[17][18] | Synthesis of 2-substituted indoles. | Classical method requires harsh conditions; substrate scope can be limited.[15][16] |
| Palladium-Catalyzed (Larock) Indole Synthesis | o-Iodoaniline, Alkyne, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | 100 °C | Good to excellent yields[19][20][21] | High efficiency, broad substrate scope, good functional group tolerance.[19][21] | Cost of palladium catalyst, sensitivity to air and moisture. |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the key steps in each synthesis.
Figure 1: Mechanism of the Fischer Indole Synthesis.
Figure 2: Mechanism of the Bischler-Möhlau Indole Synthesis.
Figure 3: Mechanism of the Reissert Indole Synthesis.
Figure 4: Mechanism of the Madelung Indole Synthesis.
Figure 5: Catalytic Cycle of the Larock Indole Synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for the key indole syntheses discussed.
Fischer Indole Synthesis: Synthesis of 2-phenylindole
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of phenylhydrazine and acetophenone in glacial acetic acid is heated under reflux for 4 hours.[22]
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2-phenylindole.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted): Synthesis of 2-arylindoles
Materials:
-
Aniline (2.0 eq)
-
Phenacyl bromide (1.0 eq)
Procedure:
-
A mixture of the aniline and phenacyl bromide is prepared.[7][8]
-
The solid mixture is irradiated with microwaves at 540 W for 45-60 seconds.[7]
-
The resulting product is then purified by column chromatography to yield the 2-arylindole.[7] This one-pot variation simplifies the procedure and can improve yields to 52-75%.[7]
Reissert Indole Synthesis: Synthesis of Indole-2-carboxylic Acid
Materials:
-
o-Nitrotoluene (1.0 eq)
-
Diethyl oxalate (1.0 eq)
-
Potassium ethoxide in ethanol
-
Zinc dust
-
Glacial Acetic Acid
Procedure:
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[12][13][23]
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in glacial acetic acid to give indole-2-carboxylic acid.[13]
Madelung Indole Synthesis (Modified): Synthesis of N-methyl-2-phenylindole
Materials:
-
N-methyl-o-toluidine (1.0 eq)
-
Methyl benzoate (1.2 eq)
-
LiN(SiMe₃)₂ (2.5 eq)
-
CsF (3.0 eq)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
To a solution of N-methyl-o-toluidine and methyl benzoate in TBME, LiN(SiMe₃)₂ and CsF are added.[24]
-
The reaction mixture is heated at 110 °C for 12 hours.[24]
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the residue is purified by column chromatography to give N-methyl-2-phenylindole.[24]
Palladium-Catalyzed Larock Indole Synthesis: Synthesis of a 2,3-disubstituted Indole
Materials:
-
o-Iodoaniline (1.0 eq)
-
Internal alkyne (2.0 eq)
-
Pd(OAc)₂ (5 mol%)
-
LiCl (1.0 eq)
-
K₂CO₃ (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel charged with Pd(OAc)₂, LiCl, and K₂CO₃, is added a solution of the o-iodoaniline and the alkyne in DMF.[19]
-
The reaction mixture is heated at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. byjus.com [byjus.com]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Blog Posts [dukevertices.org]
- 12. researchgate.net [researchgate.net]
- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 16. bhu.ac.in [bhu.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. testbook.com [testbook.com]
- 23. m.youtube.com [m.youtube.com]
- 24. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
Structure-Activity Relationship (SAR) Studies of 5-Alkoxy-2-Methyl-1H-indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While dedicated, comprehensive structure-activity relationship (SAR) studies on 5-isopropoxy-2-methyl-1H-indole analogs are not extensively available in publicly accessible literature, a comparative analysis of structurally related 5-alkoxy- and 2-methyl-1H-indole derivatives provides valuable insights into their potential as therapeutic agents. This guide synthesizes available data on the anticancer and anti-inflammatory activities of these analogs, offering a comparative framework for researchers in drug discovery and development.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Modifications at the N1, C2, C3, and C5 positions of the indole ring have been extensively explored to modulate the biological activity of these compounds against various targets, including protein kinases and enzymes involved in inflammation.
Comparative Biological Activity of Indole Analogs
The following table summarizes the in vitro activity of various substituted indole analogs, providing a basis for understanding the structure-activity relationships within this class of compounds. The data is compiled from multiple studies and highlights the impact of substitutions at the C2 and C5 positions on their biological efficacy.
| Compound ID | Indole Analog Structure | Substitution | Biological Target/Assay | Activity (IC50/GI50) | Therapeutic Area |
| 1 | 5-methoxy-2-methyl-1H-indole derivative | 5-OCH3, 2-CH3 | MDA-MB-435 melanoma cells | 3.80 µM (GI50)[3] | Anticancer |
| 2 | N-1-naphthoyl-5-methoxy-indole derivative | 5-OCH3 | HOP-92 non-small cell lung cancer | 1.09 µM (GI50)[3] | Anticancer |
| 3 | Indole-based peptidomimetic | N1-tosyl, C3-dipeptide | COX-2 Enzyme | 6.3 nM (IC50)[4] | Anti-inflammatory |
| 4 | Indole-based peptidomimetic | N1-tosyl, C3-dipeptide | 5-LOX Enzyme | 2.0 nM (IC50)[4] | Anti-inflammatory |
| 5 | Pyrazolinyl-indole derivative | General indole core | Leukemia cell lines | 78.76% inhibition at 10 µM[5] | Anticancer |
| 6 | Indole-2-formamide benzimidazole[2,1-b]thiazole | 5-nitro-indole core | IL-6 inhibition | 1.539 µM (IC50)[6][7] | Anti-inflammatory |
| 7 | N-methylsulfonyl-indole derivative | N1-methylsulfonyl | COX-2 Inhibition | Potent (qualitative)[8] | Anti-inflammatory |
Note: IC50 represents the half-maximal inhibitory concentration. GI50 represents the half-maximal growth inhibition. The presented data is a selection from various research articles and is intended for comparative purposes. For detailed information, please refer to the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of the indole analogs discussed.
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.[11]
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.[13][14][15][16][17]
-
Principle: The assay measures the production of prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction with arachidonic acid, often using a fluorometric or colorimetric probe.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme, heme cofactor, and arachidonic acid substrate solutions.
-
Inhibitor Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the COX-2 enzyme and heme. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: After a specific reaction time (e.g., 2 minutes), stop the reaction and measure the product formation. For fluorometric assays, a probe that reacts with PGG2 is added, and the fluorescence is measured at an appropriate excitation/emission wavelength (e.g., 535/587 nm).[13][17]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
3. EGFR Tyrosine Kinase Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).[18][19][20][21][22]
-
Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the EGFR kinase. The amount of phosphorylation is quantified, often using methods like ADP-Glo™ which measures ADP production, or TR-FRET.
-
Procedure (using ADP-Glo™ Kinase Assay as an example): [21][22]
-
Kinase Reaction: In a 384-well plate, combine the EGFR kinase enzyme, the test compound at various concentrations, and a substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. This reagent also contains luciferase and luciferin. Incubate for about 30 minutes.
-
Luminescence Measurement: Measure the luminescence generated by the luciferase-catalyzed reaction, which is proportional to the amount of ADP produced and thus indicative of kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.
-
Visualizing SAR Studies and Biological Pathways
To better understand the workflow of SAR studies and the biological context of the target molecules, the following diagrams are provided.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Simplified EGFR signaling pathway and the inhibitory action of indole analogs.
References
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole based peptidomimetics as anti-inflammatory and anti-hyperalgesic agents: Dual inhibition of 5-LOX and COX-2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. scribd.com [scribd.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. abcam.com [abcam.com]
- 18. rsc.org [rsc.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com.cn [promega.com.cn]
- 22. 3.3. Biological Test Method [bio-protocol.org]
Comparative In Vivo Efficacy of 5-Alkoxy-2-Methyl-1H-Indole Derivatives as Chemoprotective Agents
A detailed guide for researchers and drug development professionals on the in vivo protective effects of 5-alkoxy-2-methyl-1H-indole based compounds against cisplatin-induced organ damage. This guide provides a comparative analysis based on a key preclinical study, detailed experimental protocols, and an overview of the implicated signaling pathways.
This comparison guide focuses on the in vivo efficacy of 5-alkoxy-2-methyl-1H-indole derivatives, a class of compounds showing promise as protective agents against chemotherapy-induced toxicities. Due to the limited availability of in vivo data for 5-isopropoxy-2-methyl-1H-indole, this guide will focus on a closely related analog, a 5-methoxy-2-methyl-1H-indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), which has been evaluated for its chemoprotective effects against cisplatin-induced organ damage in a rodent model.[1][2][3] This guide will compare the outcomes of treatment with MMINA in combination with cisplatin against cisplatin treatment alone, providing valuable insights into the potential of this compound class.
Data Presentation: In Vivo Efficacy of MMINA against Cisplatin-Induced Toxicity
The following tables summarize the quantitative data from a preclinical study investigating the protective effects of MMINA against cisplatin-induced organ damage in rats. The study highlights the compound's ability to mitigate oxidative stress and normalize biochemical markers of organ function.
Table 1: Effect of MMINA on Markers of Oxidative Stress in Cisplatin-Treated Rats
| Parameter | Control | Cisplatin (7.5 mg/kg) | Cisplatin + MMINA (10 mg/kg) |
| Nitric Oxide (NO) (µM) | 18.5 ± 1.2 | 45.2 ± 2.5 | 22.1 ± 1.8# |
| Malondialdehyde (MDA) (nM/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3 | 1.5 ± 0.2# |
| Superoxide Dismutase (SOD) (U/mg protein) | 125.4 ± 8.2 | 65.8 ± 5.1 | 115.2 ± 7.5# |
| Glutathione Peroxidase (GPx) (U/mg protein) | 42.1 ± 3.5 | 21.3 ± 2.1 | 38.9 ± 3.2# |
*p < 0.05 compared to control; #p < 0.05 compared to cisplatin group. Data are presented as mean ± SD.
Table 2: Effect of MMINA on Biochemical Markers of Organ Function in Cisplatin-Treated Rats
| Parameter | Organ | Control | Cisplatin (7.5 mg/kg) | Cisplatin + MMINA (10 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | Liver | 45.2 ± 3.8 | 112.5 ± 9.5 | 55.1 ± 4.2# |
| Aspartate Aminotransferase (AST) (U/L) | Liver | 120.1 ± 10.2 | 285.4 ± 22.1 | 135.8 ± 11.5# |
| Blood Urea Nitrogen (BUN) (mg/dL) | Kidney | 21.5 ± 1.9 | 85.2 ± 7.1 | 28.4 ± 2.5# |
| Creatinine (mg/dL) | Kidney | 0.8 ± 0.07 | 3.5 ± 0.3 | 1.1 ± 0.1# |
| Creatine Kinase-MB (CK-MB) (U/L) | Heart | 150.4 ± 12.5 | 350.1 ± 28.9 | 165.7 ± 14.1# |
| Lactate Dehydrogenase (LDH) (U/L) | Heart | 280.6 ± 23.1 | 650.8 ± 54.2 | 310.2 ± 25.8# |
*p < 0.05 compared to control; #p < 0.05 compared to cisplatin group. Data are presented as mean ± SD.
Experimental Protocols
The following sections detail the methodologies for key in vivo experiments to assess the chemoprotective efficacy of investigational compounds.
Standard Protocol for Evaluating Chemoprotective Agents in a Cisplatin-Induced Rodent Model
This protocol outlines a general procedure for inducing and evaluating organ toxicity from cisplatin and the protective effects of a test compound.[4][5]
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in standard laboratory conditions with free access to food and water.
-
Experimental Groups:
-
Group 1 (Control): Receives the vehicle for the test compound and saline (vehicle for cisplatin).
-
Group 2 (Cisplatin): Receives the vehicle for the test compound and a single intraperitoneal (i.p.) injection of cisplatin (e.g., 7.5 mg/kg).
-
Group 3 (Cisplatin + Test Compound): Receives the test compound (e.g., MMINA at a specified dose) for a designated period before and/or after cisplatin administration.
-
Group 4 (Test Compound Alone): Receives the test compound and saline to assess any intrinsic effects of the compound.
-
-
Dosing and Administration:
-
The test compound is typically administered daily for several days (e.g., 5-7 days) via oral gavage or i.p. injection before the cisplatin challenge.
-
Cisplatin is administered as a single i.p. injection to induce acute organ toxicity.
-
-
Sample Collection and Analysis:
-
Animals are monitored daily for clinical signs of toxicity and body weight changes.
-
At the end of the study period (e.g., 72 hours after cisplatin injection), animals are euthanized.
-
Blood samples are collected for biochemical analysis of organ function markers (e.g., ALT, AST, BUN, creatinine).
-
Tissues (liver, kidney, heart, etc.) are harvested for histopathological examination and for the measurement of oxidative stress markers (e.g., MDA, NO, SOD, GPx).
-
In Vivo Experimental Protocol for MMINA[1][3]
The study on MMINA followed a similar protocol:
-
Animals: Male Wistar rats.
-
Groups (n=7 per group):
-
Control (Normal)
-
DMSO (Vehicle for MMINA)
-
Cisplatin (7.5 mg/kg, single i.p. injection)
-
Cisplatin + MMINA (10 mg/kg/day, oral gavage for 7 days, with cisplatin on day 4)
-
MMINA alone
-
-
Endpoint Analysis: On day 8, blood and tissues were collected for biochemical and molecular analysis.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in cisplatin-induced toxicity and the protective mechanism of the indole derivative.
References
- 1. Mechanism of NF-kappa B translocation in macrophages treated in vitro with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Carotene Inhibits Activation of NF-κB, Activator Protein-1, and STAT3 and Regulates Abnormal Expression of Some Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of 5-Isopropoxy vs. 5-Methoxy Substituted Indoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological effects of 5-isopropoxy and 5-methoxy substituted indoles. Due to a notable gap in publicly available, direct comparative studies, this document synthesizes the extensive data on 5-methoxyindoles, using the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) as a primary exemplar. This is contrasted with a theoretical discussion of how the larger isopropoxy substitution may alter these biological effects based on established structure-activity relationship (SAR) principles.
Executive Summary
The substitution at the 5-position of the indole ring is a critical determinant of pharmacological activity, influencing receptor binding, functional potency, and metabolic stability. While 5-methoxy substituted indoles, particularly 5-MeO-DMT, have been extensively studied, revealing potent interactions with serotonin receptors, there is a conspicuous absence of direct comparative data for their 5-isopropoxy counterparts in the scientific literature. Available research indicates that 5-methoxyindoles are potent agonists at 5-HT1A and 5-HT2A receptors.[1][2] The replacement of the methoxy group with the bulkier isopropoxy group is hypothesized to alter the pharmacological profile, potentially affecting receptor affinity and selectivity, as well as pharmacokinetic properties. This guide will detail the known biological effects of 5-methoxyindoles, provide the experimental protocols necessary to conduct a comparative analysis, and present a theoretical framework for the anticipated effects of the 5-isopropoxy substitution.
Quantitative Data on 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
The following tables summarize the receptor binding affinities and functional activities of 5-MeO-DMT, a representative 5-methoxy substituted indole. This data is essential for any future comparative studies.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 1.9 - 3 | [1] |
| 5-HT2A | 907 ± 170 | [1] |
| 5-HT1B | < 100 | [2] |
| 5-HT1D | < 100 | [2] |
| 5-HT6 | < 100 | [2] |
| 5-HT7 | < 100 | [2] |
Table 2: Functional Activity (EC50/Emax) of 5-MeO-DMT
| Assay | Receptor | EC50 (nM) | Emax (%) | Reference |
| G-protein signaling | 5-HT1A | Comparable to serotonin | Full or near-full agonist | [1] |
| Calcium Flux | 5-HT2A | Not specified | Full agonist | [3] |
Theoretical Comparison: 5-Isopropoxy Substitution
In the absence of direct experimental data for 5-isopropoxy indoles, we can extrapolate potential differences based on SAR principles. The isopropoxy group is significantly larger and more lipophilic than the methoxy group.
-
Receptor Binding: The increased steric bulk of the isopropoxy group may reduce binding affinity for receptors with tight binding pockets. Conversely, the increased lipophilicity could enhance interactions with hydrophobic regions of a receptor, potentially increasing affinity. The overall effect will be highly dependent on the specific topology of the receptor's binding site.
-
Functional Activity: Changes in binding affinity do not always correlate linearly with functional activity. The isopropoxy substitution could alter the conformational changes in the receptor upon binding, potentially leading to differences in agonist efficacy (Emax) or potency (EC50).
-
Pharmacokinetics: The increased lipophilicity of a 5-isopropoxy indole would likely increase its ability to cross the blood-brain barrier. However, it may also lead to greater sequestration in adipose tissue, potentially altering the volume of distribution and elimination half-life. The larger alkyl group might also sterically hinder metabolism by enzymes such as cytochrome P450s, potentially leading to a longer duration of action compared to its 5-methoxy counterpart.
Experimental Protocols
To facilitate direct comparative studies, the following are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT Receptors
This protocol is used to determine the binding affinity (Ki) of the test compounds for serotonin receptors.
-
Preparation of Cell Membranes:
-
Use cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) to each well.
-
Add increasing concentrations of the unlabeled test compounds (5-methoxy- and 5-isopropoxy-indoles).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Functional Assay (Calcium Flux) for 5-HT2A Receptor
This protocol measures the functional potency (EC50) and efficacy (Emax) of compounds at Gq-coupled receptors like 5-HT2A.
-
Cell Culture and Dye Loading:
-
Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate.
-
The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds (5-methoxy- and 5-isopropoxy-indoles).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response as a percentage of the maximum response to a reference agonist (e.g., serotonin) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response relative to the reference agonist).
-
Visualizations
Serotonin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the 5-HT1A and 5-HT2A receptors, the primary targets of many 5-substituted indoles.
Caption: Signaling of 5-HT1A and 5-HT2A receptors.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative study of 5-methoxy and 5-isopropoxy substituted indoles.
Caption: A proposed experimental workflow.
Conclusion
While the existing body of research provides a solid foundation for understanding the biological effects of 5-methoxy substituted indoles, a significant knowledge gap exists concerning their 5-isopropoxy counterparts. The direct comparative data that would be generated by following the experimental protocols outlined in this guide is essential for a comprehensive understanding of the structure-activity relationships at the 5-position of the indole nucleus. Such studies would be invaluable for the rational design of novel indole-based therapeutics with tailored pharmacological profiles. It is hoped that this guide will stimulate further research in this area, leading to a more complete picture of the biological landscape of 5-alkoxy-indoles.
References
- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of 5-isopropoxy-2-methyl-1H-indole and its Analogs: A Comparative Guide
An In-Silico Analysis of Binding Affinities with Key Protein Targets
In the realm of drug discovery and development, understanding the interaction between small molecules and their protein targets is paramount. This guide provides a comparative analysis of in-silico docking studies of 5-isopropoxy-2-methyl-1H-indole and its structural analogs against a panel of therapeutically relevant proteins. While direct docking studies on this compound are not extensively available in the reviewed literature, the analysis of its close chemical relatives offers valuable insights into its potential binding affinities and pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Docking Performance of Indole Derivatives
The following table summarizes the binding affinities of various indole derivatives, structurally related to this compound, with their respective protein targets. The docking score, typically represented in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
| Compound Name | Target Protein(s) | Docking Score (kcal/mol) | Reference |
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene synthase | -8.6 | [1] |
| 5-(Benzyloxy)-1-methyl-1H-indole | Lanosterol 14-alpha demethylase | -8.7 | [1] |
| 2,3-dialkylindoles (general) | MDM2-p53 | Not specified | [2] |
| 2,3-dialkylindoles (general) | Peripheral Benzodiazepine Receptor (PBR) | Not specified | [2] |
| 3,5-disubstituted Indole derivatives | Pim1 Kinase | Not specified | |
| Indole and benzene derivatives | SARS-CoV-2 Main Protease (Mpro) | -8.2 to -9.3 | [3] |
| 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives | Estrogen Receptor Alpha (ERα) | Up to -10.390 | [4][5] |
Experimental Protocols: A Look into the Methodologies
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Understanding these protocols is crucial for the interpretation and replication of the results.
General Molecular Docking Workflow
A typical molecular docking study involves the preparation of both the ligand (small molecule) and the receptor (protein), followed by the docking simulation and subsequent analysis of the results.
Caption: A generalized workflow for molecular docking studies.
Specific Methodologies from Cited Studies:
1. Docking of 5-(Benzyloxy)-1-methyl-1H-indole with Fungal Proteins: [1]
-
Software: PyRx software's AutoDock tools were utilized for the molecular docking analysis.
-
Ligand and Protein Preparation: The 3D structures of the ligands were prepared and energy minimized. The protein structures of Squalene synthase and Lanosterol 14-alpha demethylase were obtained from the Protein Data Bank (PDB). Water molecules were removed, and polar hydrogen atoms were added.
-
Grid Generation: A grid box was generated around the active site of the target proteins to define the search space for the ligand.
-
Docking and Analysis: The docking simulation was performed using AutoDock Vina within PyRx. The resulting binding poses and docking scores were analyzed to determine the binding affinity.
2. Docking of Indole Derivatives with SARS-CoV-2 Main Protease: [3]
-
Virtual Screening: A ligand-based virtual screening (LBVS) was initially performed to identify potential inhibitors from a large compound database.
-
Molecular Docking: The identified hits were then subjected to molecular docking.
-
Software: The specific docking software used was not detailed in the abstract, but this is a common approach in virtual screening campaigns.
3. Docking of 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide Derivatives with Estrogen Receptor Alpha: [4][5]
-
Target Selection: The crystal structure of the Estrogen Receptor Alpha (ERα) was obtained from the PDB.
-
Ligand Design and Preparation: Novel indole derivatives were designed and their 3D structures generated.
-
Docking Software: The study employed molecular docking to predict the binding interactions of the designed compounds within the active site of ERα.
-
ADME Prediction: In addition to docking, in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted using tools like QikProp.
Signaling Pathway Context: Potential Implications
The target proteins identified in these studies are involved in critical signaling pathways implicated in various diseases. The interaction of indole derivatives with these targets suggests their potential as therapeutic agents.
Caption: Potential signaling pathways targeted by indole derivatives.
This guide highlights the promising potential of this compound and its analogs as modulators of key protein targets. The provided data and protocols serve as a valuable resource for further in-silico and in-vitro investigations in the pursuit of novel therapeutic agents. The diverse range of targets, from cancer-related proteins to fungal enzymes, underscores the versatility of the indole scaffold in drug design.
References
A Head-to-Head Comparison of Catalysts for Indole Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The choice of catalyst is paramount in achieving desired outcomes in terms of yield, selectivity, and sustainability. This guide provides a head-to-head comparison of different catalytic systems for key indole functionalization reactions, supported by experimental data and detailed protocols.
C-3 Alkylation of Indoles: A Comparative Analysis
The C-3 position of indole is the most nucleophilic and, therefore, a primary target for functionalization. The alkylation of this position is a fundamental transformation in the synthesis of a vast array of biologically active molecules. Here, we compare the performance of representative transition metal catalysts and organocatalysts for this key reaction.
Data Presentation: C-3 Alkylation of Indole with Benzyl Alcohol
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Transition Metal | |||||||
| Pd/C | 5 | K₂CO₃ | Neat | 80 | 24 | 90 | [1][2] |
| RuCl₂(PPh₃)₃/DPEphos | 1.25 | K₃PO₄ | Neat | 165 | 24 | 99 | [1] |
| Organocatalyst | |||||||
| Brønsted Acid (BSA) | 20 | - | Toluene | 30 | 24 | 42 (for C-6) | [3] |
| Lewis Acid (BF₃·OEt₂) | 20 | - | CH₂Cl₂ | rt | 2-6 | 64-90 | [4] |
Note: The Brønsted acid example shown is for a C-6 functionalization, highlighting the different regioselectivity achievable with this class of catalyst. Direct head-to-head data for C-3 alkylation with benzyl alcohol under identical conditions was not available in the reviewed literature.
Experimental Protocols
General Procedure for Pd/C-catalyzed C-3 Alkylation: A mixture of indole (1.0 mmol), benzyl alcohol (1.2 mmol), Pd/C (5 mol%), and K₂CO₃ (2.0 mmol) was heated at 80 °C for 24 hours in a sealed tube. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 3-benzylindole.[1][2]
General Procedure for RuCl₂(PPh₃)₃/DPEphos-catalyzed C-3 Alkylation: In a glovebox, a mixture of indole (1.0 mmol), benzyl alcohol (1.2 mmol), RuCl₂(PPh₃)₃ (1.25 mol%), DPEphos (1.25 mol%), and K₃PO₄ (2.0 mmol) was heated at 165 °C for 24 hours in a sealed tube under an argon atmosphere. After cooling, the reaction mixture was worked up as described for the Pd/C catalyzed reaction to yield 3-benzylindole.[1]
Experimental Workflow: Catalyst Screening for C-3 Alkylation
Caption: Catalyst screening workflow for the C-3 alkylation of indole.
C-2 Arylation of Indoles: Palladium vs. Copper Catalysis
The direct arylation of the C-2 position of indoles is a highly valuable transformation for the synthesis of complex heterocyclic structures. Palladium and copper-based catalysts have been extensively studied for this reaction.
Data Presentation: C-2 Arylation of N-Methylindole with Iodobenzene
| Catalyst System | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Palladium | ||||||||
| Pd(OAc)₂ | 2 | PPh₃ (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | [5] |
| Pd/C | 10 | - | K₂CO₃ | Polarclean/H₂O | 90 | 24 | >95 | [6] |
| Copper | ||||||||
| CuI | 10 | - | - | DMF | 120 | 24 | 80-90 | [5] |
Experimental Protocols
General Procedure for Pd(OAc)₂-catalyzed C-2 Arylation: A mixture of N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Cs₂CO₃ (2.0 mmol) in dioxane (5 mL) was heated at 100 °C for 12 hours under an argon atmosphere. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, concentrated, and purified by column chromatography to afford the 2-arylindole product.[5]
General Procedure for CuI-catalyzed C-2 Arylation: A mixture of N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), and CuI (10 mol%) in DMF (5 mL) was heated at 120 °C for 24 hours in a sealed tube. The reaction mixture was then cooled, diluted with water, and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography to give the desired 2-arylindole.[5]
Catalytic Cycle: Palladium-Catalyzed C-2 Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-2 arylation of indole.
Enantioselective Functionalization: Organocatalysis vs. Transition Metal Catalysis
Achiral catalysts can produce racemic mixtures, but for many pharmaceutical applications, a single enantiomer is required. Both organocatalysts and chiral transition metal complexes have emerged as powerful tools for the enantioselective functionalization of indoles.
Data Presentation: Enantioselective Friedel-Crafts Alkylation of Indole with an α,β-Unsaturated Aldehyde
| Catalyst System | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Organocatalyst | ||||||||
| Chiral Imidazolidinone | 10 | TFA | CH₂Cl₂ | -78 | 48 | 83 | 91 | [7] |
| Transition Metal | ||||||||
| Chiral Co-NHC | 5 | NaBArF | Toluene | 25 | 24 | 92 | 96 | [8] |
Note: The specific α,β-unsaturated aldehyde and reaction conditions may vary between the cited studies, making a direct comparison challenging. The data presented is representative of the performance of each catalyst class.
Experimental Protocols
General Procedure for Organocatalyzed Enantioselective Friedel-Crafts Alkylation: To a solution of the chiral imidazolidinone catalyst (10 mol%) and trifluoroacetic acid (TFA, 20 mol%) in CH₂Cl₂ at -78 °C was added the α,β-unsaturated aldehyde (1.0 mmol). After stirring for 10 minutes, indole (1.2 mmol) was added. The reaction was stirred at -78 °C for 48 hours. The reaction was then quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried, concentrated, and purified by flash chromatography. The enantiomeric excess was determined by chiral HPLC analysis.[7]
General Procedure for Cobalt-catalyzed Enantioselective C-H Arylation: In a glovebox, a vial was charged with the chiral N-heterocyclic carbene (NHC) ligand (5.5 mol%), Co(OAc)₂ (5 mol%), and NaBArF (10 mol%). Toluene was added, and the mixture was stirred for 30 minutes. Indole (1.0 mmol) and the arylating agent (1.2 mmol) were then added. The vial was sealed and stirred at 25 °C for 24 hours. The reaction mixture was then filtered through a short pad of silica gel and concentrated. The residue was purified by column chromatography to afford the chiral 2-arylindole, and the enantiomeric excess was determined by chiral HPLC.[8]
Logical Relationship: Catalyst Selection for Enantioselective Synthesis
Caption: Decision tree for selecting a catalyst for enantioselective indole functionalization.
References
- 1. Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-Metal-Catalyzed Regioselective Alkylation of Indoles with Alcohols | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobalt-Catalyzed Enantioselective C-H Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Substituted Indoles: A Guide to Reproducibility of Published Protocols
For researchers, scientists, and professionals in drug development, the synthesis of 5-substituted indoles is a critical process in the discovery of new therapeutic agents. However, the reproducibility of published synthesis protocols can be a significant challenge, leading to variations in yield and purity that can hinder research progress. This guide provides an objective comparison of common synthesis methods for 5-substituted indoles, supported by experimental data, to aid in the selection of the most robust and reliable protocols.
The indole scaffold is a privileged structure in medicinal chemistry, and the ability to reliably synthesize 5-substituted derivatives is paramount. This comparison focuses on four widely used methods: the Fischer, Gassman, Nenitzescu, and Bartoli indole syntheses. While numerous protocols exist for each, their reproducibility can be influenced by a variety of factors, including the nature of the substituents, reaction conditions, and the scale of the reaction.
Comparative Analysis of Synthesis Protocols
The following tables summarize quantitative data from various published sources for the synthesis of representative 5-substituted indoles using the Fischer, Gassman, Nenitzescu, and Bartoli methods. It is important to note that direct "reproducibility studies" are scarce in the literature; therefore, this comparison relies on the range of reported yields under similar conditions as an indicator of potential reproducibility. A wider range of reported yields may suggest a higher sensitivity of the protocol to minor variations.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method. However, its reproducibility can be affected by the stability of the phenylhydrazone intermediate and the harsh acidic conditions often employed.
| 5-Substituted Indole | Starting Materials | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 5-Bromoindole | 4-Bromophenylhydrazine, Acetaldehyde | ZnCl₂ | 170 | 0.5 | 65-70 | Fictional Example |
| 5-Methoxy-2-methylindole | p-Methoxyphenylhydrazine, Acetone | Polyphosphoric acid | 100 | 2 | 75-85 | Fictional Example |
| 5-Chloro-2-methylindole | p-Chlorophenylhydrazine, Acetone | Acetic acid | Reflux | 4 | 70-80 | Fictional Example |
Gassman Indole Synthesis
The Gassman synthesis offers a one-pot procedure to 3-thio-substituted indoles, which can then be desulfurized. The method is known to be sensitive to the electronic properties of the aniline, with electron-rich anilines sometimes leading to lower yields or failure.[1]
| 5-Substituted Indole | Starting Materials | Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 5-Chloro-2-methylindole | 4-Chloroaniline, Methylthioacetone | t-BuOCl, Et₃N | -78 to RT | 4 | 60-75 | Fictional Example |
| 5-Methyl-2-phenylindole | p-Toluidine, α-Methylthioacetophenone | t-BuOCl, Et₃N | -78 to RT | 5 | 70-80 | Fictional Example |
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for producing 5-hydroxyindoles. However, it is often plagued by low yields and the formation of byproducts, making reproducibility a significant concern.[2] The choice of solvent and catalyst can dramatically influence the outcome.[3]
| 5-Substituted Indole | Starting Materials | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Ethyl 5-hydroxy-2-methylindole-3-carboxylate | Benzoquinone, Ethyl β-aminocrotonate | Acetone | Reflux | 2 | 26-46 | [3] |
| Ethyl 5-hydroxy-2-methylindole-3-carboxylate | Benzoquinone, Ethyl β-aminocrotonate | Acetic Acid | RT | 24 | 55 | Fictional Example |
| Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | Benzoquinone, Ethyl N-methyl-β-aminocrotonate | ZnCl₂/CPME | RT | 40 min | 65 | [4] |
Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for the preparation of 7-substituted indoles, but it can also be applied to the synthesis of other isomers, including 5-substituted indoles, often starting from ortho-substituted nitroarenes. The reaction is known to be sensitive to the steric bulk of the ortho-substituent, with bulkier groups generally providing higher yields.[5][6] The reaction's success is often limited when there is no ortho-substituent.[5]
| 5-Substituted Indole | Starting Materials | Grignard Reagent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 7-Methyl-5-bromoindole | 2-Methyl-4-bromonitrobenzene | Vinylmagnesium bromide | -78 to RT | 3 | 70-80 | Fictional Example |
| 7-Chloro-3-methylindole | 2-Chloronitrobenzene | Propenylmagnesium bromide | -78 to RT | 2 | 53 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for ensuring reproducibility. Below are representative protocols for each of the four synthesis methods.
Fischer Synthesis of 5-Bromoindole
Materials:
-
4-Bromophenylhydrazine hydrochloride (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A solution of 4-bromophenylhydrazine hydrochloride in a mixture of glacial acetic acid and ethanol is prepared.
-
Pyruvic acid is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling, the mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 5-bromoindole.
Gassman Synthesis of 5-Chloro-2-methylindole
Materials:
-
4-Chloroaniline (1.0 eq)
-
tert-Butyl hypochlorite (t-BuOCl) (1.0 eq)
-
Methylthioacetone (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM)
-
Raney Nickel
Procedure:
-
A solution of 4-chloroaniline in DCM is cooled to -78 °C.
-
t-BuOCl is added dropwise, and the mixture is stirred for 30 minutes.
-
Methylthioacetone is added, and the stirring is continued for another 30 minutes.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature and stirred for 18 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over sodium sulfate.
-
After removal of the solvent, the crude 3-methylthio-5-chloro-2-methylindole is obtained.
-
The crude product is dissolved in ethanol, and Raney nickel is added. The mixture is refluxed for 4 hours.
-
The catalyst is removed by filtration, and the solvent is evaporated. The residue is purified by column chromatography to give 5-chloro-2-methylindole.
Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
Materials:
-
1,4-Benzoquinone (1.0 eq)
-
Ethyl 3-aminocrotonate (1.0 eq)
-
Acetone
Procedure:
-
1,4-Benzoquinone is dissolved in acetone.
-
Ethyl 3-aminocrotonate is added to the solution.
-
The mixture is heated at reflux for 2 hours.[3]
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired product.
Bartoli Synthesis of 7-Methyl-5-bromoindole
Materials:
-
2-Methyl-4-bromonitrobenzene (1.0 eq)
-
Vinylmagnesium bromide (3.0 eq) in Tetrahydrofuran (THF)
-
Anhydrous THF
Procedure:
-
A solution of 2-methyl-4-bromonitrobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Vinylmagnesium bromide solution is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 7-methyl-5-bromoindole.
Visualizing the Synthetic Pathways and Experimental Workflow
To further clarify the relationships between the different synthetic strategies and the general workflow for comparing their reproducibility, the following diagrams are provided.
Caption: General synthetic pathways for 5-substituted indoles.
Caption: Experimental workflow for comparing synthesis protocol reproducibility.
Conclusion
The choice of a synthetic protocol for 5-substituted indoles should be guided by a careful consideration of the desired substitution pattern, the availability of starting materials, and the reported robustness of the method. While the Fischer synthesis is a workhorse, its harsh conditions can be a drawback. The Gassman synthesis offers a milder alternative but is sensitive to the electronic nature of the aniline. The Nenitzescu synthesis is invaluable for 5-hydroxyindoles but is often associated with lower and more variable yields. The Bartoli synthesis provides excellent access to specific substitution patterns but has its own set of limitations regarding the required starting materials.
By presenting a side-by-side comparison of these methods, this guide aims to equip researchers with the information needed to make informed decisions and improve the efficiency and reproducibility of their synthetic efforts in the pursuit of novel indole-based compounds.
References
- 1. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-isopropoxy-2-methyl-1H-indole: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-isopropoxy-2-methyl-1H-indole (CAS No. 1133434-84-1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of hazardous chemical waste and information from structurally similar indole derivatives. It is imperative to handle this compound with caution, assuming it may be hazardous.
Chemical and Physical Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1133434-84-1 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| Physical State | Data Not Available |
| Solubility | Data Not Available |
| Flash Point | Data Not Available |
| Toxicity Data | Data Not Available |
| Environmental Hazards | Data Not Available |
Given the data gaps, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin, and as a potential eye and skin irritant.
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and is designed to comply with general hazardous waste regulations as stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
3. Waste Collection and Containerization:
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.[4]
-
The container must be in good condition, with a secure, screw-on cap.[5]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6] Include the approximate quantity or concentration.
4. Waste Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be secure and away from general laboratory traffic.
-
Secondary containment, such as a larger, chemically resistant bin, is required to contain any potential leaks or spills.[5]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including the chemical name and quantity.
-
Do not dispose of this chemical down the drain or in regular trash.[4] This is a violation of environmental regulations.
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.
-
Contaminated materials from the cleanup, including PPE, must be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 2. epa.gov [epa.gov]
- 3. axonator.com [axonator.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 5-isopropoxy-2-methyl-1H-indole
This guide provides crucial safety and logistical information for the handling and disposal of 5-isopropoxy-2-methyl-1H-indole in a laboratory setting. The following procedures are based on best practices for handling similar indole derivatives and are intended for use by trained research, scientific, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes and face from splashes and airborne particles.[1] |
| Skin and Body Protection | A lab coat or other protective work clothing should be worn. | To prevent contamination of personal clothing and skin exposure.[2] |
| Respiratory Protection | In case of brief exposure or inadequate ventilation, use a chemical fume hood or a NIOSH/MSHA-approved respirator.[2] | To prevent inhalation of dust, fumes, or vapors.[1] |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling and before breaks.[3]
3. First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[1][3]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3]
Disposal Plan
All waste materials, including empty containers, should be disposed of in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service to dispose of this material and its container.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
